7alpha-Hydroxy-4-cholesten-3-one
説明
Structure
3D Structure
特性
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZWEJGGCZDOL-RQDYSCIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191938 | |
| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7a-Hydroxy-cholestene-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3862-25-7 | |
| Record name | 7α-Hydroxy-4-cholesten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7a-Hydroxy-cholestene-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
physiological role of 7alpha-Hydroxy-4-cholesten-3-one in bile acid metabolism
An In-Depth Technical Guide on the Physiological Role of 7α-Hydroxy-4-cholesten-3-one in Bile Acid Metabolism
Introduction
7α-Hydroxy-4-cholesten-3-one, commonly abbreviated as C4, is a pivotal steroid intermediate in the classical (or neutral) pathway of bile acid biosynthesis.[1][2] Synthesized in the liver from cholesterol, C4 stands at a critical juncture, dictating the subsequent formation of the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4] Its concentration in peripheral blood serves as a direct and reliable surrogate marker for the rate-limiting step of bile acid synthesis, making it an invaluable biomarker in clinical diagnostics and pharmaceutical research.[5][6] This guide provides a comprehensive technical overview of the synthesis, metabolism, and regulation of C4, its role as a biomarker, and the methodologies used for its quantification.
Synthesis and Metabolism of 7α-Hydroxy-4-cholesten-3-one
The formation of C4 is the result of the first two enzymatic steps in the classical bile acid synthesis pathway, which occurs exclusively in the endoplasmic reticulum of hepatocytes.[3]
-
Step 1: 7α-Hydroxylation of Cholesterol The pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) , a member of the cytochrome P450 family.[3][5] This enzyme catalyzes the introduction of a hydroxyl group at the 7α position of the cholesterol molecule, forming 7α-hydroxycholesterol. This reaction is the primary rate-limiting and major regulatory step in bile acid synthesis.[3][7]
-
Step 2: Oxidation to C4 The newly formed 7α-hydroxycholesterol is then metabolized by 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase (HSD3B7) .[4][8] This enzyme converts the 3β-hydroxyl group to a 3-keto group and isomerizes the double bond from Δ⁵ to Δ⁴, yielding 7α-Hydroxy-4-cholesten-3-one (C4).[4]
Once synthesized, C4 is the common precursor for both primary bile acids.[3] The metabolic fate of C4 is determined by the activity of sterol 12α-hydroxylase (CYP8B1).[3][4]
-
Pathway to Cholic Acid (CA): If Sterol 12α-hydroxylase (CYP8B1) is active, it hydroxylates C4 at the 12α position, forming 7α,12α-dihydroxycholest-4-en-3-one. This intermediate is then further processed through several steps to become cholic acid, a tri-hydroxy bile acid.[1][3]
-
Pathway to Chenodeoxycholic Acid (CDCA): In the absence of 12α-hydroxylation, C4 is converted through a series of reactions catalyzed by enzymes including Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (AKR1C4) to ultimately form chenodeoxycholic acid, a di-hydroxy bile acid.[1][8]
Regulation of C4 Synthesis via Feedback Mechanisms
The synthesis of bile acids, and therefore C4, is tightly regulated by a sophisticated negative feedback system involving the enterohepatic circulation of bile acids and the nuclear farnesoid X receptor (FXR).[4][9]
-
Enterohepatic Circulation: After secretion into the intestine, over 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein.[10][11] These returning bile acids signal the liver to downregulate synthesis.
-
FXR Signaling: Bile acids are the natural ligands for FXR.[4][9] Activation of FXR is the central mechanism for the feedback inhibition of CYP7A1, the enzyme controlling C4 production. This occurs through two primary pathways:
-
Intestinal FXR-FGF19 Pathway: In the enterocytes of the ileum, reabsorbed bile acids activate FXR, which induces the transcription and secretion of Fibroblast Growth Factor 19 (FGF19) . FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding event triggers a signaling cascade that strongly represses the transcription of the CYP7A1 gene.[4][9][12]
-
Hepatic FXR-SHP Pathway: Bile acids returning to the liver also activate FXR within hepatocytes. This induces the expression of the Small Heterodimer Partner (SHP) , another nuclear receptor. SHP, in turn, inhibits the activity of transcription factors like Liver Receptor Homolog-1 (LRH-1), which are essential for CYP7A1 gene expression.[4][9]
-
When the return of bile acids to the liver is diminished, as in bile acid malabsorption, this feedback inhibition is reduced, leading to upregulation of CYP7A1, increased C4 production, and elevated serum C4 levels.[1][13]
C4 as a Clinical Biomarker
The direct link between serum C4 levels and hepatic CYP7A1 activity makes C4 a powerful clinical biomarker for the rate of bile acid synthesis.[5][6][14] Its primary clinical application is in the diagnosis of Bile Acid Malabsorption (BAM), a condition often underlying chronic diarrhea.[13][15]
In BAM, impaired ileal reabsorption leads to a depleted returning pool of bile acids.[13] This relieves the FXR-mediated negative feedback, causing the liver to upregulate CYP7A1 activity to compensate for the fecal loss of bile acids. Consequently, C4 synthesis and its serum concentrations increase significantly.[1][13] Measuring serum C4 offers a convenient and minimally invasive alternative to older methods like the 75SeHCAT retention test.[16][17]
Quantitative Data
The concentration of C4 in serum or plasma provides quantitative insight into the rate of bile acid synthesis.
| Parameter | Value | Condition/Population | Source |
| Normal Range | 2.5 - 63.2 ng/mL | Healthy Adults (>18 years) | [11] |
| 6 - 60.7 ng/mL | Healthy Controls (5th-95th percentile) | [16] | |
| Median: 12 ng/mL (Range: 3-40 ng/mL) | Healthy Subjects | [18] | |
| Elevated Levels | 188 ng/mL (Range: 54-477 ng/mL) | Cholestyramine Treatment | [18] |
| 397 ng/mL (Range: 128-750 ng/mL) | Ileal Resection | [18] | |
| Depressed Levels | < 1.5 ng/mL (Range: <0.9-3 ng/mL) | Extrahepatic Cholestasis | [18] |
| < 1.5 ng/mL (Range: <0.9-38 ng/mL) | Liver Cirrhosis | [18] | |
| Diagnostic Cutoffs for BAD | ≥ 17.6 ng/mL | Sensitivity: 83%, Specificity: 53% | [10][11] |
| > 52.5 ng/mL | Sensitivity: 40%, Specificity: 85% | [10][11] |
Experimental Protocols for C4 Quantification
The gold standard for C4 measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][19]
Sample Collection and Handling
-
Patient Preparation: A fasting morning sample is required, preferably after a 12-hour fast, to account for diurnal variations in bile acid synthesis.[11] Patients should discontinue bile acid sequestrants for at least 24 hours and statins for 5 days prior to collection.[11]
-
Specimen Type: Serum is the preferred specimen, collected in a serum gel or red top tube.[11]
-
Processing: Blood should be centrifuged, and the serum aliquoted into a plastic vial.[11]
-
Storage and Stability: Serum specimens should be frozen for long-term storage (stable for 90 days). They are stable for up to 72 hours when refrigerated and 24 hours at ambient temperature.[11]
LC-MS/MS Analytical Method
While specific parameters vary between laboratories, a general workflow adapted from published methods is as follows:[16][19][20]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., Deuterium-labeled 7αC4, D7-7αC4) is added to the serum sample (e.g., 250 µL).[20] This accounts for variations during sample preparation and analysis.
-
Protein Precipitation: A protein precipitating agent, typically ice-cold acetonitrile (B52724) (e.g., 750 µL), is added to the serum.[20] The sample is vortexed vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated proteins.[20]
-
Supernatant Transfer: The clear supernatant, containing C4 and the internal standard, is carefully transferred to a clean vial for analysis.[20]
-
Liquid Chromatography (LC): The extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18 column).[19][21] A mobile phase gradient is used to elute the analytes.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both native C4 and its labeled internal standard.
References
- 1. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 9. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. Serum concentrations of this compound reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. celerion.com [celerion.com]
Diurnal Variation of Serum 7α-Hydroxy-4-cholesten-3-one: A Technical Guide for Researchers
An In-depth Examination of the Rhythmic Nature of a Key Bile Acid Synthesis Biomarker
Introduction
Serum 7α-hydroxy-4-cholesten-3-one (C4) is a critical intermediate in the classical bile acid synthesis pathway, directly reflecting the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] Its concentration in the bloodstream is not static; rather, it exhibits a pronounced diurnal variation.[3][4] This rhythmic fluctuation is of significant interest to researchers in fields ranging from hepatology and gastroenterology to drug development, as it provides a dynamic window into hepatic cholesterol homeostasis and the regulation of bile acid production. This technical guide provides a comprehensive overview of the diurnal variation of serum C4 levels, detailing experimental protocols for its measurement, presenting quantitative data from key studies, and illustrating the underlying physiological pathways.
The Physiology of C4 Diurnal Variation
The diurnal rhythm of serum C4 is intrinsically linked to the regulation of bile acid synthesis. The liver's production of bile acids from cholesterol is a tightly controlled process, and CYP7A1 is the primary regulatory point. The activity of this enzyme, and consequently the levels of C4, are influenced by a complex interplay of hormones and feedback mechanisms. Studies in healthy humans have revealed that bile acid synthesis has a diurnal rhythm with two peaks during the daytime, which is in stark contrast to the nocturnal peak of cholesterol synthesis.[4][5]
Key Regulatory Signaling Pathway
The regulation of CYP7A1 and, by extension, C4 levels involves a sophisticated signaling cascade. A simplified representation of this pathway is provided below.
Quantitative Analysis of C4 Diurnal Variation
Multiple studies have quantified the diurnal fluctuations of serum C4 in healthy individuals and under various physiological and pharmacological conditions. The data consistently show a pattern of daytime peaks and nighttime troughs.
Table 1: Diurnal Variation of Serum C4 in Healthy Individuals
| Study | Peak Timing | Trough Timing | Magnitude of Variation |
| Gälman et al. (2005)[4][5] | Two distinct peaks at 1:00 PM and 9:00 PM | Nighttime, returning to baseline in the morning | 2- to 4-fold increase from baseline |
| Kovář et al. (2010)[3] | Peak around 1:00 PM in most subjects | Not specified | Pronounced diurnal variation |
Table 2: Influence of Pharmacological Agents on Serum C4 Diurnal Rhythm
| Agent | Mechanism of Action | Effect on C4 Levels | Reference |
| Cholestyramine | Bile acid sequestrant, interrupts enterohepatic circulation | 5-fold increase in the area under the curve (AUC) of C4 concentration | [3] |
| Chenodeoxycholic Acid (CDCA) | Exogenous bile acid, enhances negative feedback on CYP7A1 | 3-fold decrease in the AUC of C4 concentration | [3] |
Experimental Protocols for Measuring C4 Diurnal Variation
Accurate assessment of the diurnal rhythm of serum C4 requires meticulous attention to experimental design, sample collection, and analytical methodology.
Subject Preparation and Sample Collection
To minimize confounding variables, studies often employ a standardized protocol for participants.
-
Dietary Control: Subjects are typically provided with standardized meals, often low in fat and sugar, at fixed times throughout the study period.[6]
-
Controlled Environment: Participants are often housed in a clinical research facility for the duration of the sample collection to regulate activity levels and sleep-wake cycles.[6]
-
Blood Sampling: Venous blood samples are collected at regular intervals, for example, every 90 minutes or every 3 hours, over a 24-hour period.[3][6] Serum is then separated and stored, typically at -80°C, until analysis.
The following diagram illustrates a typical experimental workflow for a diurnal C4 study.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for quantifying serum C4.
-
Sample Preparation:
-
Protein Precipitation: A common initial step involves the addition of a solvent like acetonitrile (B52724) to the serum sample to precipitate proteins.[7]
-
Internal Standard: A deuterated internal standard (e.g., d7-7αC4) is added to the sample prior to extraction to ensure accurate quantification.[7]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to remove interfering substances.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reverse-phase column is typically used to separate C4 from other components of the sample matrix.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of both C4 and its deuterated internal standard, allowing for highly sensitive and specific quantification.
-
Conclusion
The diurnal variation of serum 7α-hydroxy-4-cholesten-3-one is a well-established phenomenon that provides a valuable, non-invasive tool for assessing the dynamic regulation of bile acid synthesis. Understanding this rhythm is crucial for the design and interpretation of clinical studies and for the development of therapeutic agents that target pathways involved in cholesterol and bile acid metabolism. The standardized protocols and advanced analytical techniques outlined in this guide provide a framework for researchers to accurately and reliably investigate the intricate chronobiology of this important biomarker.
References
- 1. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of diurnal variation of cholesterol 7alpha-hydroxylase (CYP7A1) activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid synthesis in humans has a rapid diurnal variation that is asynchronous with cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diurnal Variation of Markers for Cholesterol Synthesis, Cholesterol Absorption, and Bile Acid Synthesis: A Systematic Review and the Bispebjerg Study of Diurnal Variations [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
7α-Hydroxy-4-cholesten-3-one (C4): An In-Depth Technical Guide to its Role as a Biomarker for Bile Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate in the classical bile acid synthesis pathway, has emerged as a reliable and convenient serum biomarker for the rate of bile acid production. Its levels in circulation directly reflect the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this critical metabolic process. This guide provides a comprehensive overview of C4, including its biochemical significance, analytical methodologies for its quantification, its correlation with gold-standard measurements of bile acid synthesis, and its applications in clinical research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its implementation in a research setting.
Introduction: The Significance of Bile Acid Synthesis and the Role of C4
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond their function in digestion, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. The classical, or neutral, pathway of bile acid synthesis is initiated by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. This step is the primary regulatory point and rate-limiting step in bile acid synthesis. 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase. C4 is a stable intermediate that is subsequently converted to the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2][3]
The concentration of C4 in serum has been shown to strongly correlate with the activity of CYP7A1 and the overall rate of bile acid synthesis.[4][5] This makes serum C4 a valuable and minimally invasive biomarker for assessing the rate of bile acid production, offering a significant advantage over the technically demanding and cumbersome "gold standard" method of measuring 48-hour fecal bile acid excretion.[6][7]
Biochemical Pathway of Bile Acid Synthesis
The classical pathway of bile acid synthesis, highlighting the position of C4, is depicted below. The synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).[3][6]
Quantitative Data: C4 Levels in Health and Disease
The concentration of serum C4 varies depending on the rate of bile acid synthesis, which can be influenced by physiological conditions and various pathologies. The following tables summarize quantitative data from the literature.
Table 1: Serum C4 Concentrations in Different Populations
| Population | Mean/Median C4 Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Subjects | 23.5 ± 23.1 (SD) | 3 - 40 | [6][8] |
| Healthy Subjects (fasting, morning) | 2.5 - 63.2 | [9] | |
| Patients with Gallstones | - | - | [4] |
| Patients with Chronic Cholestatic Liver Disease | - | - | [4] |
| Patients with Bile Acid Diarrhea (BAD) | >52.5 (suggestive) | - | [7] |
| Patients with Crohn's Disease and Ileal Resection | Significantly increased | - | [10] |
| Patients Treated with Cholestyramine | 188 | 54 - 477 | [8] |
| Patients with Ileal Resection | 397 | 128 - 750 | [8] |
| Patients with Extrahepatic Cholestasis | <1.5 | <0.9 - 3 | [8] |
| Patients with Liver Cirrhosis | <1.5 | <0.9 - 38 | [8] |
Table 2: Correlation of Serum C4 with Bile Acid Synthesis (Fecal Bile Acid Excretion)
| Parameter | Correlation Coefficient (r) | p-value | Patient Population | Reference |
| Total Primary Bile Acid Synthesis | 0.83 | < 0.001 | Gallstone patients | [4] |
| Total Primary Bile Acid Synthesis | 0.87 | < 0.001 | Gallstone and cholestatic liver disease patients | [4] |
| Cholic Acid Synthesis | 0.59 | 0.02 | Gallstone patients | [4] |
| Chenodeoxycholic Acid Synthesis | 0.75 | 0.001 | Gallstone patients | [4] |
| Cholesterol 7α-hydroxylase activity | 0.84 | < 0.0001 | - | [11] |
| Cholesterol 7α-hydroxylase activity | 0.90 | < 0.00001 | Gallstone patients | [5] |
Table 3: Diagnostic Performance of Serum C4 for Bile Acid Diarrhea (BAD)
| C4 Cut-off (ng/mL) | Sensitivity (%) | Specificity (%) | Patient Population | Reference |
| >52.1 | - | 83 | IBS-D and Functional Diarrhea | [6] |
| >47.1 | - | - | IBS-D | [12] |
| >48.3 | 90.9 | 84.4 | Crohn's Disease | [10] |
| >52.5 | 40 | 85 | IBS-D | [9] |
| >17.6 | 83 | 53 | IBS-D | [9] |
Experimental Protocols
Accurate quantification of serum C4 is crucial for its utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical method due to its high sensitivity and specificity.
Workflow for C4 Analysis
The general workflow for the analysis of serum C4 using LC-MS/MS is outlined below.
Detailed LC-MS/MS Protocol for Serum C4 Quantification
This protocol is a composite based on several published methods.[13][14][15][16] Researchers should validate the method in their own laboratory.
4.2.1. Materials and Reagents
-
7α-hydroxy-4-cholesten-3-one (C4) analytical standard
-
7α-hydroxy-4-cholesten-3-one-d7 (C4-d7) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Human serum (for calibration standards and quality controls, can be surrogate matrix)[14]
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis PRiME HLB)[13] or liquid-liquid extraction solvents.
4.2.2. Sample Preparation
-
Thaw Samples: Thaw serum samples, calibration standards, and quality controls on ice.
-
Aliquoting: Aliquot 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific amount of C4-d7 internal standard solution to each sample.[15]
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 2% formic acid to each tube.[14] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent solution to remove interferences.
-
Elute C4 and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[13]
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient Elution: A suitable gradient to separate C4 from other matrix components.
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 10 µL.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[13]
-
Multiple Reaction Monitoring (MRM) Transitions:
4.2.4. Data Analysis
-
Integrate the peak areas for C4 and C4-d7.
-
Calculate the peak area ratio of C4 to C4-d7.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of C4 in the unknown samples from the calibration curve.
Gold Standard Method: 48-Hour Fecal Bile Acid Excretion
While serum C4 is a convenient surrogate, the gold standard for measuring bile acid synthesis is the quantification of bile acids excreted in a 48-hour stool collection.
4.3.1. Principle This method assumes that in a steady state, the daily fecal excretion of bile acids is equal to the daily hepatic synthesis.
4.3.2. Protocol Outline
-
Dietary Control: Patients are typically placed on a controlled diet with a defined fat intake for a few days prior to and during the collection period.
-
Stool Collection: All stool passed over a 48-hour period is collected.
-
Homogenization: The entire 48-hour stool collection is weighed and homogenized.
-
Aliquoting and Storage: Aliquots of the homogenate are taken for analysis and stored frozen.
-
Extraction of Bile Acids: Bile acids are extracted from the fecal homogenate using a solvent system (e.g., ethanol).
-
Quantification: The total amount of bile acids in the extract is determined using an enzymatic assay or by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
-
Calculation: The total fecal bile acid excretion over 48 hours is calculated and expressed as µmol/48h or mg/48h. A common cutoff for increased fecal bile acids is >2337 µmol/48h.[7][17]
Applications in Research and Drug Development
The measurement of serum C4 has numerous applications in both clinical research and the pharmaceutical industry.
Clinical Research
-
Diagnosis of Bile Acid Diarrhea (BAD): Elevated serum C4 is a key indicator of BAD, a common cause of chronic diarrhea.[10][18][19] It can help differentiate BAD from other causes of diarrhea, such as irritable bowel syndrome with diarrhea (IBS-D).[6][17]
-
Investigating Pathophysiology: C4 measurement can be used to study the role of bile acid malabsorption in various gastrointestinal and liver diseases, including Crohn's disease, celiac disease, and non-alcoholic steatohepatitis (NASH).[10][13]
-
Monitoring Disease Progression: In certain cholestatic liver diseases, changes in C4 levels may reflect alterations in liver function and disease progression.[20]
Drug Development
-
Pharmacodynamic Biomarker: C4 is a valuable pharmacodynamic biomarker for drugs that target bile acid synthesis or signaling pathways. For example, in the development of FXR agonists, a decrease in serum C4 provides evidence of target engagement and pharmacological activity.[3][21]
-
Patient Stratification: In clinical trials, baseline C4 levels can be used to stratify patients and identify those who are most likely to respond to a particular therapy.[22]
-
Dose-Response Assessment: Measuring changes in C4 levels at different dose levels can help in determining the optimal dose of a new drug.[22]
-
Safety Assessment: Unintended changes in C4 levels can indicate off-target effects of a drug on bile acid metabolism.
The logical relationship for the use of C4 in drug development is illustrated below.
Conclusion
7α-hydroxy-4-cholesten-3-one has been robustly validated as a convenient and reliable serum biomarker for the rate of bile acid synthesis. Its strong correlation with the activity of the rate-limiting enzyme CYP7A1 and with the gold-standard fecal bile acid excretion method makes it an invaluable tool for researchers, scientists, and drug development professionals. The use of sensitive and specific LC-MS/MS methods for its quantification allows for its application in a wide range of clinical and research settings, from diagnosing bile acid diarrhea to assessing the pharmacodynamic effects of novel therapeutics. As our understanding of the complex roles of bile acids in health and disease continues to grow, the importance of C4 as a key biomarker is set to increase.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance Characteristics of Serum C4 and FGF19 Measurements to Exclude the Diagnosis of Bile Acid Diarrhoea in IBS-Diarrhoea and Functional Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Fasting Serum C4 and Primary Bile Acids from a Single Stool Sample Diagnose Bile Acid Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Serum Concentrations of 7α-hydroxy-4-cholesten-3-one Are Associated With Bile Acid Diarrhea in Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. celerion.com [celerion.com]
- 14. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Effect of Increased Bile Acid Synthesis or Fecal Excretion in Irritable Bowel Syndrome-Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7AC4, Bile Acid Synthesis, Serum - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]
- 19. labcorp.com [labcorp.com]
- 20. Suppression of bile acid synthesis as a tipping point in the disease course of primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. metabolon.com [metabolon.com]
- 22. Use of Biomarkers in Drug Development for Regulatory Purposes - PMC [pmc.ncbi.nlm.nih.gov]
7α-Hydroxy-4-cholesten-3-one: From Discovery to a Key Biomarker in Bile Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7α-hydroxy-4-cholesten-3-one (C4) is a pivotal intermediate in the classical pathway of bile acid synthesis, directly reflecting the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] Its measurement in serum has emerged as a crucial, non-invasive biomarker for assessing the rate of bile acid production. This technical guide provides a comprehensive overview of the discovery and historical background of C4, detailed experimental protocols for its quantification, and a summary of its quantitative levels in health and disease. Furthermore, it visually elucidates the biochemical pathways and experimental workflows through detailed diagrams, offering a valuable resource for professionals in gastroenterology, hepatology, and drug development.
Discovery and Historical Background
The journey to understanding the significance of 7α-hydroxy-4-cholesten-3-one is intrinsically linked to the elucidation of the bile acid synthesis pathway. Early research focused on identifying the cascade of enzymatic reactions that convert cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid.
In 1973, Hanson, Klein, and Williams provided strong evidence for C4 as a natural intermediate in human bile acid synthesis.[3] They administered radiolabeled C4 to patients with bile fistulas and observed its efficient conversion to cholic and chenodeoxycholic acids, demonstrating its direct role as a precursor.[3]
Subsequent research in the late 1980s began to highlight the clinical utility of measuring C4 levels. A significant breakthrough came in 1988 when Axelson, Aly, and Sjövall developed a method for analyzing C4 in plasma and demonstrated a strong positive correlation between its concentration and the rate of bile acid synthesis.[4] This foundational work established C4 as a reliable surrogate marker for the activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][5]
Further studies in the 1990s solidified the role of serum C4 as a diagnostic tool for bile acid malabsorption (BAM).[6] Elevated serum C4 levels were shown to correlate with increased bile acid synthesis, a compensatory mechanism for excessive fecal bile acid loss.[5] This discovery provided a much-needed, minimally invasive alternative to the then-standard but cumbersome and radiation-involving SeHCAT test for diagnosing BAM.
Biochemical Significance and Signaling Pathway
7α-hydroxy-4-cholesten-3-one is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis, which accounts for the majority of bile acid production in humans. This pathway is initiated in the liver and is tightly regulated to maintain cholesterol homeostasis.
The synthesis begins with the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), located in the endoplasmic reticulum.[5] This initial step is the primary rate-limiting and regulated step in the entire pathway. The product of this reaction, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase.[7]
From this point, the pathway bifurcates to produce the two primary bile acids. The conversion to cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1), while the pathway leading to chenodeoxycholic acid proceeds without this step.[5] The serum concentration of C4 directly reflects the flux through the initial part of this pathway, making it an excellent surrogate for CYP7A1 activity.
Quantitative Data
The concentration of 7α-hydroxy-4-cholesten-3-one in serum is a valuable indicator of bile acid synthesis rates. The tables below summarize typical C4 concentrations in healthy individuals and in patients with conditions associated with altered bile acid metabolism. It is important to note that C4 levels exhibit a diurnal rhythm, with higher levels typically observed in the morning.[5] Therefore, fasting morning samples are recommended for analysis.[8]
Table 1: Serum 7α-hydroxy-4-cholesten-3-one Concentrations in Healthy Adults
| Population | Sample Size | C4 Concentration (ng/mL) | Reference |
| Healthy Volunteers | 111 | 6.0 - 60.7 (5th-95th percentile) | [9] |
| Healthy Adults (≥18 years) | N/A | 2.5 - 63.2 | [10] |
| Healthy Subjects | N/A | 1.8 - 57.0 | [11] |
| Normal Subjects | 106 | 6.0 - 48.0 | [6] |
| Healthy Subjects | N/A | Median: 12.0 (Range: 3-40) | [4] |
Table 2: Serum 7α-hydroxy-4-cholesten-3-one Concentrations in Disease States
| Condition | C4 Concentration (ng/mL) | Key Findings | Reference |
| Bile Acid Diarrhea (BAD) | > 17.6 | 83% sensitivity, 53% specificity for BAD | [10] |
| Bile Acid Diarrhea (BAD) | > 52.5 | 40% sensitivity, 85% specificity for BAD | [10] |
| Bile Acid Diarrhea (BAD) | > 48.0 | High positive predictive value (82%) for BAD | [11] |
| Ileal Resection | 397 (Median) | Significantly elevated levels indicating high bile acid synthesis | [4] |
| Cholestyramine Treatment | 188 (Median) | Elevated levels due to sequestration of bile acids | [4] |
| Liver Cirrhosis | < 1.5 (Median) | Lower levels associated with reduced bile acid production | [4] |
| Extrahepatic Cholestasis | < 1.5 (Median) | Lower levels associated with impaired bile flow | [4] |
Experimental Protocols
The quantification of 7α-hydroxy-4-cholesten-3-one in serum is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed methodology for a typical LC-MS/MS assay and an overview of a chemical synthesis route.
Quantification of Serum 7α-hydroxy-4-cholesten-3-one by LC-MS/MS
This protocol is a composite based on methodologies described in the literature.[9][12][13][14][15]
4.1.1 Materials and Reagents
-
7α-hydroxy-4-cholesten-3-one analytical standard
-
Deuterium-labeled 7α-hydroxy-4-cholesten-3-one (e.g., d7-C4) as an internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Ammonium (B1175870) sulfate
-
Human serum (for calibration standards and quality controls)
4.1.2 Sample Preparation
-
Aliquoting: To 200 µL of serum, standards, or quality controls in a microcentrifuge tube, add 50 µL of the d7-C4 internal standard working solution.
-
Protein Precipitation: Add 700 µL of HPLC-grade water, followed by 2 mL of acetonitrile and 1 mL of saturated ammonium sulfate.
-
Vortexing and Centrifugation: Vortex the samples for 30 seconds to ensure thorough mixing and precipitation of proteins and lipids. Centrifuge at 3000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.1.3 Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reverse-phase C18 column (e.g., Phenomenex MAX-RP, 150 x 2.0 mm, 4 µm).
-
Mobile Phase: A linear gradient of methanol in water. For example, a gradient from 95% to 100% methanol.
-
Flow Rate: 200 µL/minute.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
4.1.4 Tandem Mass Spectrometry
-
Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitoring Mode: Multiple-reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both C4 and the d7-C4 internal standard.
-
Data Analysis: Quantify C4 concentration by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.
Chemical Synthesis of 7α-hydroxy-4-cholesten-3-one
Several methods for the chemical synthesis of 7α-hydroxy-4-cholesten-3-one have been reported.[1][7][16] One convenient approach involves the enzymatic oxidation of 3β,7α-cholest-5-ene-3,7-diol.[7]
4.2.1 Overview of a Synthetic Route
-
Starting Material: The synthesis can begin with the reduction of 3β-(benzoyloxy)-cholest-5-en-7-one to yield a mixture of 7α- and 7β-hydroxy diastereomers, which are then separated.
-
Hydrolysis: The 7α-hydroxy diastereomer is hydrolyzed to produce 3β,7α-cholest-5-ene-3,7-diol.
-
Enzymatic Oxidation: The diol is then treated with cholesterol oxidase in the presence of catalase. The cholesterol oxidase selectively oxidizes the 3β-hydroxyl group and isomerizes the double bond to yield 7α-hydroxy-4-cholesten-3-one. The use of hydroxypropyl-β-cyclodextrin can facilitate this enzymatic conversion, leading to higher yields.[7]
-
Purification: The final product is purified by extraction and column chromatography.
Conclusion
7α-hydroxy-4-cholesten-3-one has transitioned from a mere biochemical intermediate to a clinically valuable biomarker. Its discovery and the subsequent development of robust analytical methods for its quantification have significantly advanced our understanding and diagnosis of disorders related to bile acid metabolism. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important molecule, from its historical context to practical experimental considerations. The continued application and refinement of C4 measurement will undoubtedly play a crucial role in the future of gastroenterological and hepatological research and clinical practice.
References
- 1. An efficient synthesis of 7α,12α-dihydroxy-4-cholesten-3-one and its biological precursor 7α-hydroxy-4-cholesten-3-one: Key intermediates in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bile acid formation in man: metabolism of 7 -hydroxy-4-cholesten-3-one in bile fistula patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 6. Bile acid malabsorption as a cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. labcorp.com [labcorp.com]
- 12. academic.oup.com [academic.oup.com]
- 13. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. celerion.com [celerion.com]
- 15. Novel LC-MS/MS method for assay of this compound in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
7α-Hydroxy-4-cholesten-3-one: A Key Intermediate in Bile Acid Synthesis Across Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7α-hydroxy-4-cholesten-3-one (7α-C4) is a crucial intermediate in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism. The formation of 7α-C4 from 7α-hydroxycholesterol is a key step catalyzed by the enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase. The serum concentration of 7α-C4 is a well-established biomarker for the in vivo activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[1] Consequently, measuring 7α-C4 levels provides a valuable, minimally invasive method to assess the rate of bile acid synthesis in various physiological and pathological states.[1][2] This technical guide provides a comprehensive overview of 7α-C4 across different biological species, including quantitative data, detailed experimental protocols for its measurement, and visualization of the pertinent biochemical pathways.
Quantitative Data Presentation
The concentration of 7α-C4 varies across different biological species and tissues. The following tables summarize the reported quantitative data for 7α-C4 in plasma/serum and brain tissue from various studies.
Table 1: Concentration of 7α-Hydroxy-4-cholesten-3-one in Plasma/Serum
| Species | Tissue/Fluid | Concentration Range (ng/mL) | Mean ± SD (ng/mL) | Analytical Method | Reference |
| Human (Healthy) | Plasma | 3 - 40 | 12 (median) | HPLC-UV | [3] |
| Human (Healthy) | Serum | 6 - 60.7 (5th-95th percentile) | - | HPLC-MS/MS | [4] |
| Human (IBS-D) | Serum | - | Higher than controls | HPLC-MS/MS | [4] |
| Human (Ileal Resection) | Plasma | 128 - 750 | 397 | HPLC-UV | [3] |
| Rat | Plasma | - | 53.0 ± 16.5 | LC-MS/MS | [5] |
| Monkey | Plasma | - | 6.8 ± 5.6 | LC-MS/MS | [5] |
| Mouse (WT) | Plasma | ~10 - 20 | - | Not Specified | [6] |
| Mouse (Cyp27a1-/-) | Plasma | ~400 - 1000 | - | Not Specified | [6] |
Table 2: Concentration of 7α-Hydroxy-4-cholesten-3-one in Brain Tissue
| Species | Tissue | Concentration Range (ng/g) | Mean ± SD (ng/g) | Analytical Method | Reference |
| Mouse (WT) | Brain | ~0.2 - 0.4 | - | Not Specified | [6] |
| Mouse (Cyp27a1-/-) | Brain | ~0.1 - 0.2 | - | Not Specified | [6] |
Signaling Pathways
7α-C4 is a central molecule in the classical (or neutral) pathway of bile acid synthesis, which begins with the conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1 in the endoplasmic reticulum of hepatocytes.[7] This is the primary regulatory point of the pathway. 7α-hydroxycholesterol is then converted to 7α-C4. From here, the pathway bifurcates to produce the two primary bile acids, cholic acid and chenodeoxycholic acid, through a series of enzymatic reactions. The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1).[7]
Experimental Protocols
Quantification of 7α-C4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized representation based on several published methods.[5][8]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of serum or plasma, add an internal standard (e.g., deuterated 7α-C4).
-
Add 300 µL of acetonitrile (B52724) containing 2% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for 7α-C4 (e.g., m/z 401.3 → 383.3) and the internal standard.
CYP7A1 Enzymatic Activity Assay in Liver Microsomes
This protocol is based on methods that measure the formation of 7α-hydroxycholesterol from endogenous cholesterol in liver microsomes.
1. Microsome Preparation
-
Homogenize liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin at 100,000 x g).
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., by BCA assay).
2. Enzymatic Reaction
-
In a reaction tube, combine:
-
Liver microsomes (e.g., 0.5 mg protein).
-
Potassium phosphate buffer (pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a defined period (e.g., 20 minutes) with gentle shaking.
-
Stop the reaction by adding a solvent like ethanol (B145695) or acetonitrile.
3. Product Analysis
-
The product, 7α-hydroxycholesterol, is typically extracted using a solid-phase extraction (SPE) column.
-
The extracted product is then quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, after appropriate derivatization if necessary.
-
Enzyme activity is expressed as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.
Conclusion
7α-hydroxy-4-cholesten-3-one is a pivotal molecule in cholesterol homeostasis and its measurement provides significant insights into the regulation of bile acid synthesis. The concentration of 7α-C4 in peripheral circulation serves as a reliable and convenient biomarker for hepatic CYP7A1 activity, the rate-limiting step in the classical bile acid synthesis pathway. The standardized and robust LC-MS/MS methods allow for precise and accurate quantification of 7α-C4 in various biological matrices, facilitating its use in both basic research and clinical settings. This guide provides researchers and drug development professionals with the essential information to effectively utilize 7α-C4 as a biomarker in their studies across different species. Further research is warranted to establish a comprehensive database of 7α-C4 concentrations in various tissues, particularly the liver, across a wider range of species to enhance its comparative utility.
References
- 1. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 4. A UHPLC-MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cellular Localization of 7α-Hydroxy-4-cholesten-3-one Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular machinery responsible for the synthesis of 7α-Hydroxy-4-cholesten-3-one (7-HOCA), a critical intermediate in the classic "neutral" pathway of bile acid synthesis. Understanding the precise subcellular location of this process is paramount for research into cholesterol metabolism, liver diseases, and the development of targeted therapeutics.
The Core Synthesis Pathway: An Endoplasmic Reticulum-Centric Process
The conversion of cholesterol to 7α-Hydroxy-4-cholesten-3-one is a two-step enzymatic process confined primarily to the liver.[1] Both requisite enzymes are localized to the endoplasmic reticulum (ER), establishing this organelle as the central hub for this metabolic conversion.[2][3][4][5][6]
The pathway begins with the rate-limiting step of bile acid synthesis: the hydroxylation of cholesterol at the 7-alpha position by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) .[2][7][8] This reaction yields 7α-hydroxycholesterol. Subsequently, the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) catalyzes the oxidation and isomerization of 7α-hydroxycholesterol to produce the final product, 7α-hydroxy-4-cholesten-3-one.[3][7][9]
Key Enzymes and Their Subcellular Localization
The precise localization of CYP7A1 and HSD3B7 within the hepatocyte is critical for the efficient synthesis of 7-HOCA. Both are integral membrane proteins embedded within the endoplasmic reticulum.
| Enzyme | Gene | Official Name | Subcellular Localization | Cell/Tissue Expression | Function in Pathway |
| CYP7A1 | CYP7A1 | Cholesterol 7α-hydroxylase | Endoplasmic Reticulum[1][2][8][10] | Liver (Hepatocytes)[1][11][12] | Catalyzes the rate-limiting conversion of cholesterol to 7α-hydroxycholesterol.[2][7] |
| HSD3B7 | HSD3B7 | 3β-hydroxy-Δ5-C27-steroid oxidoreductase | Endoplasmic Reticulum[3][4][5][6] | Liver (Hepatocytes)[3][4] | Catalyzes the oxidation/isomerization of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[3] |
While the primary site of synthesis is the liver, it is noteworthy that CYP7A1 expression can exhibit a zonal pattern within the liver lobule, with maximal expression observed in hepatocytes surrounding the central vein.[11][13]
Regulation of Synthesis
The synthesis of 7-HOCA is tightly regulated, primarily through transcriptional control of the CYP7A1 gene, the rate-limiting step in the pathway. Bile acids returning to the liver initiate a negative feedback loop. This process involves the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcriptional activity of other nuclear receptors like HNF4α and LRH-1, ultimately inhibiting CYP7A1 gene transcription.[2]
Experimental Protocols for Determining Subcellular Localization
Verifying the ER localization of CYP7A1 and HSD3B7 involves a multi-step experimental workflow. The primary methods include subcellular fractionation followed by proteomic analysis (Western Blotting or Mass Spectrometry) and in-situ visualization via immunofluorescence microscopy.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol separates cellular components based on their size and density, enabling the enrichment of the microsomal fraction, which contains the ER.
Materials:
-
Hepatocytes or liver tissue
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest cultured hepatocytes or finely mince fresh liver tissue. Wash the cells/tissue twice with ice-cold PBS, pelleting by centrifugation at 500 x g for 5 minutes at 4°C.[14][15]
-
Homogenization: Resuspend the cell pellet in 5-10 volumes of ice-cold fractionation buffer. Allow cells to swell on ice for 15-20 minutes.
-
Lysis: Transfer the suspension to a pre-chilled Dounce homogenizer. Lyse the cells with 10-15 slow strokes of a tight-fitting pestle. Monitor lysis using a microscope with trypan blue to ensure >90% of plasma membranes are disrupted while keeping nuclei intact.[14]
-
Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and intact cells. Carefully collect the supernatant (post-nuclear supernatant).[15][16]
-
Mitochondrial Fraction Removal: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria. Collect the supernatant.
-
Microsomal Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.[8][15] The resulting pellet is the microsomal fraction, which is rich in ER fragments. The supernatant is the cytosolic fraction.
-
Fraction Storage: Carefully decant the cytosolic supernatant. Resuspend the microsomal pellet in an appropriate buffer for downstream analysis (e.g., RIPA buffer for Western Blotting). Store all fractions at -80°C.
Protocol 2: Protein Localization Confirmation by Western Blotting
This method uses antibodies to detect the presence of target proteins (CYP7A1, HSD3B7) and organelle-specific markers in the isolated fractions.
Materials:
-
Isolated subcellular fractions (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CYP7A1
-
Mouse anti-HSD3B7
-
ER marker: Rabbit anti-Calnexin
-
Nuclear marker: Mouse anti-Lamin B1
-
Mitochondrial marker: Rabbit anti-COX IV
-
Cytosolic marker: Mouse anti-GAPDH
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each subcellular fraction using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The target proteins (CYP7A1, HSD3B7) should show strong enrichment in the microsomal fraction, co-localizing with the ER marker (Calnexin) and being largely absent from other fractions.[16]
Protocol 3: Protein Localization by Immunofluorescence Microscopy
This technique provides in-situ visualization of protein localization within intact cells.[17]
Materials:
-
Hepatocytes cultured on glass coverslips
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 5% goat serum in PBS)
-
Primary antibodies (as in Protocol 2) and an ER marker like anti-PDI
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature.[17]
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature to reduce nonspecific background staining.[17]
-
Primary Antibody Incubation: Incubate the coverslips with a cocktail of primary antibodies (e.g., rabbit anti-CYP7A1 and mouse anti-PDI) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a cocktail of corresponding fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the cell nuclei.
-
Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[17]
-
Confocal Microscopy: Visualize the slides using a confocal microscope. Co-localization of the signal from the target protein (e.g., CYP7A1, green) with the ER marker (e.g., PDI, red) will appear as yellow in the merged image, confirming ER localization.[18]
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD3B7 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. HSD3B7 hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egeneinc.com [egeneinc.com]
- 9. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential hepatocellular zonation pattern of cholesterol 7alpha-hydroxylase (Cyp7a1) and sterol 12alpha-hydroxylase (Cyp8b1) in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological and molecular biochemical mechanisms of bile formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human cholesterol 7α-hydroxylase (CYP7A1) deficiency has a hypercholesterolemic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gladstone.org [gladstone.org]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 7α-Hydroxy-4-cholesten-3-one in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-Hydroxy-4-cholesten-3-one (C4) is a crucial intermediate metabolite in the classical bile acid synthesis pathway, formed from cholesterol by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] The concentration of C4 in plasma is a reliable biomarker for the activity of CYP7A1 and, consequently, the rate of bile acid synthesis.[1][2][3] Accurate quantification of C4 is vital in clinical research, particularly in studies related to liver diseases such as non-alcoholic steatohepatitis (NASH), irritable bowel syndrome (IBS), Crohn's disease, and in the development of drugs targeting bile acid metabolism.[1] This document provides detailed application notes and protocols for the quantification of C4 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the biochemical pathway of C4 synthesis and the general workflow for its quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for C4 quantification reported in the literature.
Table 1: Linearity and Sensitivity of C4 Quantification Methods
| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Serum | 0.200 - 200 | 0.200 | [1] |
| Rat Plasma | 1 - 200 | 1 | [2] |
| Monkey Plasma | 0.5 - 100 | 0.5 | [2] |
| Human Serum | 0.50 - Not Specified | 0.50 | [4] |
| Human Serum | 5 - 300 | 5 | [5] |
| Human Serum | 0 - 200 | 0.04 (LOD) | [6] |
Table 2: Precision and Accuracy of C4 Quantification Methods
| Matrix | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Human Serum | QC LLOQ (0.200 ng/mL) | - | 10.1 | 98.0 | [1] |
| Human Serum | QC S (0.600 ng/mL) | - | 2.6 | 99.5 | [1] |
| Human Serum | QC Low (5.90 ng/mL) | - | 2.1 | 104.5 | [1] |
| Human Serum | QC Mid (75.0 ng/mL) | - | 3.9 | 100.1 | [1] |
| Human Serum | QC High (150 ng/mL) | - | 3.3 | 99.3 | [1] |
| Human Serum | Low, Medium, High | 1.8 - 13.1 | 3.4 - 10.6 | - | [7] |
| Human Serum | Not Specified | <15 | <15 | <15 | [5] |
Experimental Protocols
This section provides detailed protocols for the key steps in the LC-MS/MS quantification of C4 in plasma.
Preparation of Standards and Quality Controls
Due to the presence of endogenous C4 in plasma, calibration standards are typically prepared in a surrogate matrix.[4] A common surrogate matrix is a synthetic serum or a protein solution that mimics the properties of plasma without containing C4.[4]
Materials:
-
7α-Hydroxy-4-cholesten-3-one (C4) analytical standard
-
7α-Hydroxy-4-cholesten-3-one-d7 (C4-d7) or other stable isotope-labeled internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Surrogate matrix (e.g., steroid-free serum, 5% bovine serum albumin in phosphate-buffered saline)
Procedure:
-
Stock Solutions: Prepare a stock solution of C4 (e.g., 1 mg/mL) and C4-d7 (e.g., 0.5 mg/mL) in methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of C4 working standard solutions by serial dilution of the stock solution with methanol/water (1:1, v/v) to cover the desired calibration range (e.g., 100 to 6000 ng/mL).[5]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 1 µg/mL C4-d7) by diluting the stock solution.[5]
-
Calibration Standards: Prepare calibration standards by spiking the surrogate matrix with the C4 working standard solutions to achieve the final desired concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix in the same manner as the calibration standards.
Sample Preparation
Several methods can be employed for the extraction of C4 from plasma, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.
This is a simple and rapid method suitable for high-throughput analysis.[2][4]
Materials:
-
Plasma samples, calibration standards, and QC samples
-
Internal standard working solution (from section 1)
-
Acetonitrile (ice-cold) containing 2% formic acid[4] or 1M HCl[1]
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution to each tube.
-
Add 400 µL of ice-cold acetonitrile with acid to each tube for protein precipitation.[1]
-
Vortex the tubes for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LLE can provide a cleaner extract compared to protein precipitation.
Materials:
-
Plasma samples, calibration standards, and QC samples
-
Internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
SPE offers a high degree of selectivity and can effectively remove interfering substances.
Materials:
-
Plasma samples, calibration standards, and QC samples
-
Internal standard working solution
-
SPE cartridges (e.g., Oasis PRiME HLB)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample (plasma diluted with a weak solvent).
-
Wash the cartridge with 1 mL of the wash solvent to remove interferences.
-
Elute C4 and the internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate and reconstitute as in the LLE protocol.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of C4.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent[1] |
| Column | Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[1] |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| Gradient Elution (Example) | |
| 0.0 - 1.0 min | 30% B |
| 1.0 - 5.0 min | 30% to 95% B |
| 5.0 - 6.0 min | 95% B |
| 6.1 - 7.0 min | 30% B |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition C4 | e.g., m/z 401.3 -> 383.3 |
| MRM Transition C4-d7 | e.g., m/z 408.3 -> 390.3 |
| Ion Source Temperature | 500 - 600 °C |
| Collision Gas | Argon |
Diagrams
References
- 1. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple surrogate approach for the quantitation of C4 (7α-hydroxy-4-cholesten-3-one) in human serum via LC-MS/MS and its application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
- 7. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7α-Hydroxy-4-cholesten-3-one (C4) Serum Analysis
Introduction
7α-Hydroxy-4-cholesten-3-one (C4) is a key intermediate in the synthesis of bile acids from cholesterol, with its formation being the rate-limiting step catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2] Serum concentrations of C4 are a valuable biomarker, reflecting the rate of bile acid synthesis.[3] Accurate measurement of C4 is crucial for diagnosing bile acid malabsorption (BAM) and for research in cholesterol and bile acid metabolism.[1][4] This document provides detailed application notes and protocols for the sample preparation of serum for C4 analysis, targeting researchers, scientists, and drug development professionals. The primary analytical methods for C4 quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Pre-analytical Considerations
Proper sample handling is critical for accurate C4 measurement. It is recommended to collect blood samples in the morning after an overnight fast.[8] Serum or plasma should be separated from cells within two hours of venipuncture.[9] Samples should be stored frozen until analysis.[9] Studies have shown that C4 can degrade in unseparated blood over time, with a mean change of less than -9% after 48 hours at 20°C.[10][11]
Sample Preparation Methodologies
The choice of sample preparation method depends on the analytical platform, required sensitivity, and laboratory throughput. The most common techniques are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
This method is simple, fast, and suitable for high-throughput analysis, particularly when coupled with a sensitive detection method like LC-MS/MS.[6][12]
Objective: To remove proteins from the serum sample that can interfere with the analysis.
Materials:
-
Serum sample
-
Acetonitrile (B52724) (ACN), potentially with 2% formic acid[6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 250 µL of serum into a microcentrifuge tube.[13]
-
Add 750 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 nmol/L d7-C4).[13]
-
Vortex the mixture for 30 seconds to precipitate the proteins.[13]
-
Centrifuge at 3000g for 10 minutes.[13]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting C4 from serum, offering good recovery and removal of interferences.[5][10]
Objective: To isolate C4 from the serum matrix into an organic solvent.
Materials:
-
Serum sample
-
Internal standard (e.g., 7β-hydroxycholest-4-en-3-one)[5]
-
Chloroform:Methanol (B129727) (2:1, v/v)[5]
-
125 mmol/L NaCl in 50% methanol (v/v)[5]
-
Toluene[5]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of serum in a glass centrifuge tube, add the internal standard dissolved in methanol.[5]
-
Add 5 mL of chloroform:methanol (2:1, v/v).[5]
-
Vortex the mixture vigorously and then centrifuge at 2000g for 3 minutes at ambient temperature.[5]
-
Discard the upper aqueous phase.[5]
-
To the remaining lower organic phase, add 2 mL of 125 mmol/L NaCl in 50% methanol.[5]
-
Vortex and centrifuge again as in step 3.[5]
-
Transfer the lower organic phase to a clean tube and dry it under a stream of nitrogen at 60°C.[5]
-
Reconstitute the dried extract in a suitable solvent (e.g., toluene (B28343) for subsequent SPE or mobile phase for direct injection).[5]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation and LLE, which can be beneficial for HPLC-UV analysis.[5][14]
Objective: To purify and concentrate C4 from the serum extract using a solid-phase cartridge.
Materials:
-
Serum extract (from LLE)
-
Silica (B1680970) SPE cartridge (e.g., Phenomenex Strata SI-1, 100 mg)[5]
-
Isopropanol[5]
-
Hexane[5]
-
Isopropanol (B130326):Hexane (B92381) (0.4:99.6, v/v)[5]
-
Acetonitrile:Water (95:5, v/v)[5]
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Pre-wash the silica SPE cartridge with 1 mL of isopropanol and equilibrate with 1 mL of toluene.[5]
-
Load the reconstituted serum extract (in toluene) onto the cartridge.[5]
-
Wash the cartridge with 1 mL of hexane followed by 15 mL of isopropanol:hexane (0.4:99.6, v/v) to remove interfering substances.[5]
-
Elute C4 from the cartridge with 1 mL of isopropanol.[5]
-
Dry the eluate under nitrogen at 60°C.[5]
-
Reconstitute the dried extract in 170 µL of acetonitrile:water (95:5, v/v) for HPLC analysis.[5]
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for C4 analysis in serum.
| Method | Analytical Platform | Recovery (%) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (Acetonitrile) | LC-MS/MS | 88-97% | 1.5 nmol/L | Fast, simple, high-throughput | Fails to remove phospholipids | [4][13] |
| Liquid-Liquid Extraction | HPLC-UV | Not explicitly stated | Not explicitly stated | Good removal of interferences | More laborious than precipitation | [5] |
| Solid-Phase Extraction | HPLC-UV | Not explicitly stated | Not explicitly stated | Provides a clean extract | Time-consuming, requires specific cartridges | [5][14] |
| Salting-out & Derivatization | LC-ESI-MS/MS | 93.4% | 100 fg on-column | Highly sensitive | Requires derivatization step | [15] |
Signaling Pathways and Experimental Workflows
Bile Acid Synthesis Pathway
The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol involves a series of enzymatic reactions. 7α-Hydroxy-4-cholesten-3-one is a crucial intermediate in this pathway.
Caption: Simplified pathway of primary bile acid synthesis from cholesterol.
General Experimental Workflow for C4 Analysis
The overall workflow for the analysis of 7α-Hydroxy-4-cholesten-3-one in serum involves several key steps from sample collection to data analysis.
Caption: General workflow for serum C4 analysis.
Logical Relationship of Sample Preparation Methods
The selection of a sample preparation method is often dictated by the intended analytical instrument and the desired outcome in terms of sample purity and sensitivity.
Caption: Decision tree for selecting a C4 sample preparation method.
References
- 1. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 3. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel LC-MS/MS method for assay of this compound in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7AlphaC4 (7 alpha-hydroxy-4-cholesten-3-one) - Allina Health Laboratory [labs.allinahealth.org]
- 9. labcorp.com [labcorp.com]
- 10. P164 Bile acid malabsorption: the development of a novel serum 7α-hydroxy-4-cholesten-3-one (C4) method to aid diagnosis | Gut [gut.bmj.com]
- 11. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Serum 7-alpha-hydroxy-4-cholesten-3-one as a marker for bile acid loss in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly sensitive quantification of this compound in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Bioanalytical Assay for the Quantification of 7α-Hydroxy-4-cholesten-3-one (7α-C4) in Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of 7α-Hydroxy-4-cholesten-3-one (7α-C4) in human serum. 7α-C4 is a critical intermediate in the bile acid synthesis pathway and serves as a valuable biomarker for hepatic cholesterol 7α-hydroxylase (CYP7A1) activity, the rate-limiting enzyme in this process.[1][2][3] Accurate measurement of 7α-C4 is essential for investigating bile acid malabsorption and its association with chronic diarrhea.[2][4][5][6][7] This method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay has been validated according to FDA guidelines and demonstrates excellent accuracy, precision, and sensitivity for the reliable quantification of 7α-C4 in a clinical research setting.[3][8]
Introduction
7α-Hydroxy-4-cholesten-3-one (7α-C4) is a key intermediate in the classical pathway of bile acid synthesis, formed from the enzymatic conversion of cholesterol by CYP7A1.[3][9] Its concentration in serum is directly correlated with the rate of bile acid production.[3] Elevated levels of 7α-C4 are indicative of increased bile acid synthesis, which can be a consequence of bile acid malabsorption in the terminal ileum.[5][6][10] Therefore, the quantification of serum 7α-C4 has emerged as a crucial tool for researchers and drug development professionals investigating gastrointestinal disorders such as irritable bowel syndrome with diarrhea (IBS-D) and Crohn's disease.[2][7]
This application note provides a detailed protocol for a high-throughput LC-MS/MS assay for 7α-C4 in human serum. The method employs a straightforward sample preparation technique and a stable isotope-labeled internal standard to ensure accuracy and reproducibility.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway of 7α-C4 and the experimental workflow for its quantification.
Materials and Methods
Reagents and Materials
-
7α-Hydroxy-4-cholesten-3-one (7α-C4) reference standard
-
Deuterium-labeled 7α-Hydroxy-4-cholesten-3-one (d7-7α-C4) internal standard[2]
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (drug-free)
Equipment
-
Liquid chromatograph (e.g., UHPLC system)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Analytical column (e.g., C18 column)
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of 7α-C4 and d7-7α-C4 in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 7α-C4 primary stock solution in methanol to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of d7-7α-C4 in methanol at a concentration of 25 ng/mL.[2]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human serum to prepare calibration standards and QC samples at various concentrations.
Sample Preparation Protocol
-
To 100 µL of serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the d7-7α-C4 internal standard working solution (25 ng/mL).[2]
-
Add 750 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[11]
-
Vortex the samples for 30 seconds.[11]
-
Centrifuge the samples at 3000 x g for 10 minutes.[11]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.[11]
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 analytical column (e.g., Gemini 5 µm NX-C18)[11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 7α-C4 from endogenous interferences.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for 7α-C4 and d7-7α-C4.
Assay Performance Characteristics
The following tables summarize the quantitative data from representative validation studies of bioanalytical assays for 7α-C4.
Table 1: Linearity and Sensitivity
| Parameter | Result | Reference |
| Linearity Range | 0.200 - 200 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Low | 1.5 | 98.5 | < 5.0 | [12] |
| Medium | 100 | 101 | < 4.0 | [12] |
| High | 160 | 97.9 | < 4.0 | [12] |
Table 3: Matrix Effect and Recovery
| Parameter | Result | Reference |
| Matrix Effect | No significant matrix effects observed | [3][13] |
| Recovery | > 85% | [14] |
Table 4: Stability
| Condition | Duration | Stability | Reference |
| Room Temperature | 24.7 hours | Stable | [12] |
| Refrigerated (4°C) | 72 hours | Stable | [5] |
| Frozen (-25°C or -80°C) | 34 days | Stable | [12] |
| Freeze/Thaw Cycles | 5 cycles | Stable | [12] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of 7α-C4 in human serum. The simple sample preparation and high-throughput capabilities make it well-suited for clinical research and drug development applications. The validation data demonstrates that the assay meets the stringent requirements of regulatory guidelines for bioanalytical method validation.[8][14][15][16][17] This application note serves as a comprehensive guide for researchers and scientists seeking to implement a high-quality bioanalytical assay for this important biomarker of bile acid synthesis.
References
- 1. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. logan.testcatalog.org [logan.testcatalog.org]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gi.testcatalog.org [gi.testcatalog.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A simple surrogate approach for the quantitation of C4 (7α-hydroxy-4-cholesten-3-one) in human serum via LC-MS/MS and its application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. moh.gov.bw [moh.gov.bw]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols: Quantification of 7α-Hydroxy-4-cholesten-3-one using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-Hydroxy-4-cholesten-3-one (C4) is a crucial intermediate in the classic bile acid synthesis pathway, formed from cholesterol via the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2][3] Its concentration in serum or plasma is a reliable biomarker for the rate of hepatic bile acid production.[4][5][6] Accurate quantification of C4 is vital for diagnosing and monitoring disorders related to bile acid metabolism, such as Bile Acid Diarrhea (BAD) and Cerebrotendinous Xanthomatosis (CTX).[7][8][9][10] Furthermore, it serves as a valuable tool in drug development for assessing the impact of new chemical entities on bile acid homeostasis.[11][12]
The gold-standard for C4 quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, utilizing a stable isotope-labeled version of C4 (e.g., 7α-Hydroxy-4-cholesten-3-one-d7) as an internal standard.[1][4][10] This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[13] These application notes provide detailed protocols and quantitative data for the analysis of C4 in biological matrices.
Bile Acid Synthesis Pathway
The following diagram illustrates the classical pathway of bile acid synthesis, highlighting the central role of 7α-Hydroxy-4-cholesten-3-one.
References
- 1. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celerion.com [celerion.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 7α-Hydroxy-4-cholesten-3-one (7a-C4) in Preclinical Animal Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-hydroxy-4-cholesten-3-one (7a-C4) is a key intermediate in the classical bile acid synthesis pathway.[1][2] It is formed from 7α-hydroxycholesterol through the action of the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7).[2] The preceding step, the conversion of cholesterol to 7α-hydroxycholesterol, is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in this pathway.[1][2][3] Consequently, the concentration of 7a-C4 in circulation serves as a reliable surrogate biomarker for the activity of CYP7A1 and the overall rate of bile acid synthesis.[3][4][5][6]
The quantification of 7a-C4 in preclinical animal models is crucial for studying the pharmacodynamics of drugs that modulate bile acid metabolism, investigating diseases related to bile acid dysregulation such as non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD), and assessing the function of the liver.[1][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of 7a-C4 in biological matrices.[3][4][8][9]
This document provides detailed protocols for the quantification of 7a-C4 in preclinical animal plasma and liver tissue, along with representative data and visualizations to guide researchers in their experimental design and data interpretation.
Bile Acid Synthesis Pathway
The following diagram illustrates the classical bile acid synthesis pathway, highlighting the central role of 7a-C4.
Caption: Classical bile acid synthesis pathway.
Experimental Protocols
Quantification of 7a-C4 in Animal Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of 7a-C4 in rat and monkey plasma using protein precipitation followed by LC-MS/MS analysis.[3]
Materials:
-
Animal plasma (e.g., rat, monkey) collected in EDTA tubes.
-
7α-hydroxy-4-cholesten-3-one (7a-C4) analytical standard.
-
7α-hydroxy-4-cholesten-3-one-d7 (7a-C4-d7) or other suitable stable isotope-labeled internal standard (IS).
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Methanol, LC-MS grade.
-
96-well collection plates.
-
Centrifuge capable of handling 96-well plates.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Procedure:
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 96-well plate, add 20 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 100 µL of the internal standard working solution (e.g., 25 ng/mL of 7a-C4-d7 in ACN).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of water to the supernatant.
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7a-C4: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 401.3 → 175.1).
-
7a-C4-d7 (IS): Monitor the transition of its corresponding precursor to product ion (e.g., m/z 408.3 → 175.1).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
c. Calibration and Quantification:
-
Prepare calibration standards in a surrogate matrix (e.g., 50:50 acetonitrile/water) as 7a-C4 is an endogenous compound.[3]
-
Prepare QC samples in authentic plasma to mimic incurred samples.[3]
-
Construct a calibration curve by plotting the peak area ratio of 7a-C4 to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of 7a-C4 in the unknown samples from the calibration curve.
Quantification of 7a-C4 in Animal Liver Tissue by LC-MS/MS
This protocol outlines a general procedure for extracting and quantifying 7a-C4 from liver tissue.
Materials:
-
Frozen animal liver tissue.
-
Homogenizer.
-
Phosphate-buffered saline (PBS).
-
Acetonitrile (ACN), LC-MS grade.
-
Internal standard solution (7a-C4-d7 in ACN).
-
Centrifuge.
Procedure:
a. Tissue Homogenization and Extraction:
-
Weigh a portion of frozen liver tissue (e.g., 50-100 mg).
-
Add a 3-fold volume of cold PBS (e.g., 150-300 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
Transfer a known volume of the homogenate (e.g., 50 µL) to a new tube.
-
Add 4 volumes of cold ACN containing the internal standard (e.g., 200 µL).
-
Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 ACN/water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described for the plasma analysis.
c. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of 7a-C4 into a homogenate of a control liver tissue that has been stripped of endogenous 7a-C4 or by using a surrogate matrix.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Quantify the amount of 7a-C4 in the liver samples using the calibration curve and normalize the results to the weight of the tissue used.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the quantification of 7a-C4.
Caption: Workflow for 7a-C4 quantification.
Data Presentation
The following table summarizes typical endogenous concentrations of 7a-C4 in preclinical animal models as reported in the literature. These values can serve as a reference for researchers.
| Animal Model | Matrix | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Rat | Plasma | 53.0 | 16.5 | [3] |
| Monkey | Plasma | 6.8 | 5.6 | [3] |
Note: These values can vary depending on the specific strain, age, sex, and health status of the animals, as well as the analytical method used.
Conclusion
The quantification of 7a-C4 in preclinical animal models is a valuable tool for understanding bile acid metabolism and the effects of novel therapeutics. The LC-MS/MS methods described in this application note provide the necessary sensitivity, specificity, and throughput for robust and reliable quantification. By following these detailed protocols and utilizing the provided reference information, researchers can confidently incorporate the measurement of 7a-C4 into their preclinical studies.
References
- 1. celerion.com [celerion.com]
- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
Solid-Phase Extraction Protocol for 7α-Hydroxy-4-cholesten-3-one: An Application Note
This document provides a detailed protocol for the solid-phase extraction (SPE) of 7α-Hydroxy-4-cholesten-3-one (C4), a critical biomarker for bile acid synthesis, from human plasma or serum. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for sample clean-up prior to downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
7α-Hydroxy-4-cholesten-3-one is an intermediate in the bile acid synthesis pathway, and its concentration in serum or plasma is a direct reflection of the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic pathway.[1] Accurate quantification of C4 is essential for diagnosing bile acid malabsorption and for research into cholesterol metabolism.[2][3][4] Solid-phase extraction is a crucial step to remove interfering substances from the biological matrix, thereby improving the accuracy and sensitivity of subsequent analytical methods.[5][6] This protocol describes a method utilizing reversed-phase SPE cartridges, such as C18 or polymeric sorbents, which are effective in separating oxysterols from the highly abundant cholesterol.[5][7]
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for oxysterol and C4 extraction.[2][5][8]
1. Materials and Reagents
-
SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric reversed-phase cartridges.[5][7]
-
Solvents (HPLC or LC-MS grade): Methanol (B129727), Acetonitrile, Isopropanol, Hexane, Toluene (B28343), Dichloromethane.[2][5]
-
Reagents: Formic acid, Sodium chloride (NaCl), Butylated hydroxytoluene (BHT, as an antioxidant).[5]
-
Internal Standard: 7β-hydroxycholest-4-en-3-one or a stable isotope-labeled C4 (e.g., D7-7αC4).[2][9]
-
Sample Collection Tubes: EDTA-containing tubes for plasma collection.[5]
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, SPE vacuum manifold.[5]
2. Sample Preparation
-
Plasma/Serum Collection: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 1500 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis to prevent auto-oxidation.[5]
-
Internal Standard Addition: To 1 mL of serum or plasma, add a known amount of internal standard (e.g., 30 ng of 7β-hydroxycholest-4-en-3-one in methanol).[2] The use of an internal standard is critical for achieving high accuracy and precision.[5]
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 1 mL of methanol containing an antioxidant like BHT to the plasma sample to precipitate proteins.[5]
-
Vortex vigorously for 30 seconds.[5]
-
Add 5 mL of a chloroform:methanol (2:1, v/v) mixture, vortex vigorously, and centrifuge at 2000 x g for 3-10 minutes.[2][5]
-
Transfer the lower organic layer to a clean glass tube.[5]
-
-
Washing:
-
Drying and Reconstitution:
3. Solid-Phase Extraction (SPE)
-
Column Conditioning:
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge at a slow, drop-wise rate (approximately 1 drop/second).[10]
-
-
Washing:
-
Wash the cartridge to remove interfering compounds, particularly cholesterol. A series of washes may be employed. For example:
-
-
Elution:
-
Elute the analyte of interest, 7α-Hydroxy-4-cholesten-3-one, with a more polar solvent.
-
For example, elute with 1 mL of isopropanol.[2]
-
-
Final Processing:
Data Presentation
The following table summarizes quantitative data from various methods for C4 analysis, highlighting the performance of methods that typically employ a solid-phase extraction step.
| Parameter | Value | Method | Reference |
| Recovery | 88% to 97% | LC-MS/MS (with various simple extractions) | [1][11] |
| Extraction Efficiency | 85% to 110% | HPLC-MS (with SPE) | [8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | UHPLC-MS/MS (using absorption chemistry plates) | [12][13] |
| LLOQ | 1.5 nmol/L | LC-MS/MS (with protein precipitation) | [9] |
| Linearity | 5 to 300 ng/mL | UHPLC-MS/MS | [12][13] |
| Intra-assay Precision (%CV) | < 10% | LC-MS/MS | [1] |
| Intra-assay Precision (%CV) | 3.0% - 7.7% | LC-MS/MS | [9] |
| Median Concentration (Healthy Subjects) | 12 ng/mL (range 3-40 ng/mL) | HPLC-UV (with SPE) | [3] |
| Mean Concentration (Healthy Children) | 22.8 ± 15.8 ng/mL | HPLC-UV (with SPE) | [4] |
Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of 7α-Hydroxy-4-cholesten-3-one.
Caption: Workflow for the solid-phase extraction of 7α-Hydroxy-4-cholesten-3-one.
References
- 1. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum 7-alpha-hydroxy-4-cholesten-3-one as a marker for bile acid loss in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Detection of 7α-Hydroxy-4-cholesten-3-one Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-Hydroxy-4-cholesten-3-one (7α-C4) is a critical biomarker for bile acid synthesis, reflecting the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). Accurate quantification of 7α-C4 in biological matrices is paramount for studying liver function, bile acid metabolism, and the efficacy of drugs targeting these pathways. However, the detection of native 7α-C4 can be challenging due to its moderate polarity and, in some analytical systems, poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its response in mass spectrometry (MS).
This document provides detailed application notes and experimental protocols for three effective derivatization techniques for enhancing the detection of 7α-C4:
-
Methoximation and Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Girard Reagent Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Picolinoyl Ester Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
Data Presentation
The following table summarizes the quantitative performance of the described derivatization techniques.
| Derivatization Technique | Analytical Platform | Target Functional Group | Enhancement of Sensitivity | Limit of Detection (LOD) | Reference |
| Picolinoyl Ester Formation | LC-ESI-MS/MS | 7α-hydroxyl | ~1,000-fold vs. HPLC-UV | 100 fg on column | [1] |
| Girard Reagent Derivatization | LC-ESI-MS/MS | 3-keto | Significant enhancement of ionization efficiency | Not specified | [2] |
| Methoximation & Silylation | GC-MS | 3-keto and 7α-hydroxyl | Improves volatility and thermal stability for GC analysis | Not specified | [3] |
Experimental Protocols
Methoximation and Silylation for GC-MS Analysis
This two-step derivatization is the gold standard for preparing neutral steroids for GC-MS analysis. Methoximation protects the ketone group from enolization, and silylation of the hydroxyl group increases volatility and thermal stability.
Materials:
-
7α-Hydroxy-4-cholesten-3-one (7α-C4) standard
-
Internal standard (e.g., deuterated 7α-C4)
-
Pyridine (B92270) (anhydrous)
-
O-methylhydroxylamine hydrochloride
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or dimethylethylsilyl iodide)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Nitrogen gas for evaporation
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of O-methylhydroxylamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoximation reagent to the dried sample extract.
-
Cap the reaction vial tightly and vortex for 30 seconds.
-
Incubate at 60°C for 60 minutes.
-
Cool the reaction vial to room temperature.
-
-
Silylation:
-
Add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS) to the reaction mixture.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Typical injection volume: 1 µL.
-
Optimize GC temperature program and MS parameters for the detection of the methoxime-silyl ether derivative of 7α-C4.
-
Girard Reagent Derivatization for LC-MS/MS Analysis
Girard reagents react with the ketone group of 7α-C4 to introduce a permanently charged quaternary ammonium (B1175870) group. This "charge-tagging" dramatically improves ionization efficiency in electrospray ionization (ESI) LC-MS. Girard T is a commonly used reagent for this purpose.
Materials:
-
7α-Hydroxy-4-cholesten-3-one (7α-C4) standard
-
Internal standard (e.g., deuterated 7α-C4)
-
Girard's Reagent T
-
Methanol
-
Acetic acid
-
Water
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Extract 7α-C4 from the biological matrix using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
Prepare the derivatization solution: 50 mg of Girard's Reagent T and 50 µL of glacial acetic acid in 1 mL of methanol.
-
Reconstitute the dried sample extract in 100 µL of the derivatization solution.
-
Vortex to mix.
-
Incubate the reaction at room temperature for 2 hours.[2]
-
After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Use a suitable reversed-phase column for chromatographic separation.
-
Optimize MS parameters for the detection of the Girard T hydrazone derivative of 7α-C4 in positive ion mode.
-
Picolinoyl Ester Derivatization for Enhanced LC-MS/MS Sensitivity
This method targets the 7α-hydroxyl group of 7α-C4, converting it into a picolinoyl ester. The picolinoyl moiety contains a pyridine ring, which has a high proton affinity, leading to a significant enhancement of the signal in positive ion ESI-MS.
Materials:
-
7α-Hydroxy-4-cholesten-3-one (7α-C4) standard
-
Internal standard (e.g., deuterated 7α-C4)
-
2-Picolinic acid
-
2,2'-Dipyridyl disulfide
-
Triphenylphosphine
-
Acetonitrile (anhydrous)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Extract 7α-C4 from the biological matrix and evaporate to dryness.
-
-
Derivatization:
-
Prepare the derivatization reagent mixture in anhydrous acetonitrile:
-
2,2'-Dipyridyl disulfide (e.g., 10 mM)
-
Triphenylphosphine (e.g., 10 mM)
-
2-Picolinic acid (e.g., 10 mM)
-
-
Reconstitute the dried sample extract in 100 µL of the derivatization reagent mixture.
-
Vortex to mix.
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding a small volume of water.
-
-
Purification of the Derivative:
-
The resulting picolinoyl ester derivative can be purified using a disposable C18 cartridge to remove excess reagents.[1]
-
Elute the derivatized 7α-C4 and evaporate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the purified derivative into the LC-MS/MS system.
-
Use a suitable reversed-phase column for separation.
-
Optimize MS parameters for the detection of the 7α-picolinoyl ester of 7α-C4 in positive ion mode.
-
Visualizations
Caption: Derivatization workflows for 7α-C4 analysis.
Caption: Biosynthetic pathway of 7α-C4 from cholesterol.
Caption: Logic of derivatization targeting functional groups of 7α-C4.
References
- 1. Highly sensitive quantification of 7alpha-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7alpha-Hydroxy-4-cholesten-3-one (C4) Measurement in Liver Disease Research
Application Notes
Introduction
7alpha-Hydroxy-4-cholesten-3-one (C4) is a key intermediate in the classical bile acid synthesis pathway, which is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] The concentration of C4 in serum serves as a reliable surrogate marker for the rate of hepatic bile acid synthesis.[2][3] Its measurement provides valuable insights into the regulation and dysregulation of bile acid metabolism in various liver and gastrointestinal diseases. In clinical research, serum C4 levels are utilized to investigate conditions associated with altered bile acid homeostasis, such as cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and bile acid malabsorption (BAM), which can lead to chronic diarrhea.[4][5][6]
Principle of the Assay
The measurement of serum C4 is typically performed using sensitive and specific analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7] These methods allow for the accurate quantification of C4 concentrations in complex biological matrices like serum. The principle involves the extraction of C4 from the serum sample, followed by chromatographic separation from other interfering substances and subsequent detection and quantification by a mass spectrometer.[8][9] The use of a stable isotope-labeled internal standard, such as deuterium-labeled C4 (d7-C4), is crucial for ensuring the accuracy and precision of the measurement by correcting for variations in sample preparation and instrument response.[7][8]
Clinical Significance in Liver Disease Research
The measurement of serum C4 has several important applications in liver disease research:
-
Assessment of Bile Acid Synthesis: Serum C4 levels show a strong positive correlation with the activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3] This allows researchers to non-invasively monitor the rate of bile acid production in various physiological and pathological states.
-
Diagnosis of Bile Acid Malabsorption (BAM): In conditions where bile acids are not efficiently reabsorbed in the terminal ileum, the negative feedback regulation on CYP7A1 is reduced, leading to a compensatory increase in bile acid synthesis.[1] This results in elevated serum C4 levels, making it a valuable biomarker for identifying patients with BAM, a common cause of chronic diarrhea.[10][11]
-
Investigating Cholestatic and Cirrhotic Liver Diseases: In severe cholestatic liver diseases and liver cirrhosis, bile acid synthesis is often suppressed.[4] Consequently, serum C4 levels are typically low in these patients, reflecting the reduced capacity of the liver to produce bile acids.[4]
-
Research in Non-Alcoholic Fatty Liver Disease (NAFLD): Dysregulation of bile acid metabolism is implicated in the pathogenesis of NAFLD.[5] Studies have shown an association between high C4 levels and a higher NAFLD fibrosis score, suggesting a potential role for altered bile acid synthesis in the progression of this disease.[5]
-
Pharmacodynamic Biomarker in Drug Development: For therapeutic agents that target bile acid metabolism, such as farnesoid X receptor (FXR) agonists, serum C4 can serve as a pharmacodynamic biomarker to assess target engagement and the biological activity of the drug.[12][13]
Data Presentation
Table 1: Serum this compound (C4) Levels in Various Conditions
| Condition | Number of Subjects (n) | Serum C4 Concentration (ng/mL) | Reference |
| Healthy Controls | 111 | 6.0 - 60.7 (5th-95th percentile) | [7][11] |
| Healthy Subjects | - | Median: 12 (Range: 3-40) | [4] |
| Healthy Controls | 11 | 3.7 (Median) | [14] |
| Bile Acid Diarrhea (BAD) | - | > 47.1 (Indicative of BAD) | [15] |
| Irritable Bowel Syndrome with Diarrhea (IBS-D) | 15 | Higher mean values than controls | [7][11] |
| Irritable Bowel Syndrome with Constipation (IBS-C) | 15 | - | [11] |
| Distal Ileal Crohn's Disease | 24 | Significantly higher than controls | [7][11] |
| Distal Ileal Resection | 20 | Significantly higher than controls | [7][11] |
| Extrahepatic Cholestasis | - | < 1.5 (Range: <0.9-3) | [4] |
| Liver Cirrhosis | - | < 1.5 (Range: <0.9-38) | [4] |
| Microscopic Colitis | 14 | 69.3 (Median) | [14] |
| Active Inflammatory Bowel Disease (IBD) | 30 | 53.1 (Median) | [14] |
| IBD in Remission | 21 | 52.2 (Median) | [14] |
| IBD after Surgery | 21 | 85.7 (Median) | [14] |
| Cholestyramine Treatment | - | 188 (Range: 54-477) | [4] |
| Chenodeoxycholic Acid Treatment | - | < 2.0 | [3] |
| Ursodeoxycholic Acid Treatment | - | 13 (Median) | [3] |
Experimental Protocols
Protocol 1: Quantification of Serum this compound by LC-MS/MS
This protocol is adapted from methodologies described in the literature.[7][8][9]
1. Materials and Reagents:
-
This compound (C4) standard (Steraloids, Inc.)
-
Deuterium-labeled this compound (d7-C4) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Serum samples (collected from fasting subjects is recommended)[16]
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of C4 in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range in serum (e.g., 0-500 ng/mL).[7]
-
Prepare a working solution of the d7-C4 internal standard in methanol (e.g., 25 ng/mL).[7]
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of serum, calibration standards, or quality control samples into microcentrifuge tubes.
-
Add 50 µL of the d7-C4 internal standard working solution to each tube.[7]
-
Add 750 µL of ice-cold acetonitrile to each tube to precipitate proteins.[9]
-
Vortex the tubes for 30 seconds.[9]
-
Centrifuge at 3000g for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., Gemini 5um NX-C18).[9]
-
Mobile Phase A: Water with 0.1% formic acid (or other appropriate modifier).
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate C4 from other components.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
C4: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
d7-C4: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
-
Optimize MS parameters (e.g., declustering potential, collision energy) for maximum sensitivity.
-
5. Data Analysis:
-
Integrate the peak areas for both C4 and d7-C4 for each sample, standard, and quality control.
-
Calculate the ratio of the C4 peak area to the d7-C4 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of C4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Classical bile acid synthesis pathway showing the formation of C4.
References
- 1. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 2. Serum concentrations of this compound reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-alcoholic fatty liver disease is associated with dysregulated bile acid synthesis and diarrhea: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Measurement of serum this compound (or 7alphaC4), a surrogate test for bile acid malabsorption in health, ileal disease and irritable bowel syndrome using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. metabolon.com [metabolon.com]
- 14. Serum 7-alfa-hydroxy-4-cholesten-3-one and fibroblast growth factor-19 as biomarkers diagnosing bile acid malabsorption in microscopic colitis and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. mayocliniclabs.com [mayocliniclabs.com]
Application Note & Protocol: Quantification of 7α-Hydroxy-4-cholesten-3-one in Fecal Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-hydroxy-4-cholesten-3-one (C4) is a crucial intermediate in the classical bile acid synthesis pathway, formed from cholesterol via the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1] The concentration of C4 in serum is a well-established biomarker for the rate of hepatic bile acid production.[2] Elevated serum C4 levels are indicative of increased bile acid synthesis, which can be a compensatory response to bile acid malabsorption (BAM), a condition associated with chronic diarrhea.[3][4] Consequently, serum C4 analysis is a valuable, non-invasive tool in the investigation of gastrointestinal disorders such as irritable bowel syndrome with diarrhea (IBS-D), Crohn's disease, and other causes of chronic diarrhea.[2][3]
While serum is the conventional matrix for C4 measurement, the analysis of fecal samples could offer a more direct assessment of the metabolic end-products of the bile acid pathways within the gut. However, the measurement of C4 in feces is not a routine analysis, and validated protocols are not widely available. This is likely due to C4 being a transient intermediate in a hepatic pathway, with its subsequent metabolites being the primary compounds excreted. This document provides a comprehensive overview of the existing knowledge on C4, primarily from serum studies, and presents a detailed proposed protocol for the extraction and quantification of C4 in fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bile Acid Synthesis Pathway
The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step enzymatic process primarily occurring in the liver. The classical (or neutral) pathway is initiated by the enzyme CYP7A1, which hydroxylates cholesterol to form 7α-hydroxycholesterol. This is then converted to 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate. Subsequent enzymatic reactions lead to the formation of the primary bile acids.
Figure 1: Simplified classical bile acid synthesis pathway highlighting the central role of C4.
Quantitative Data Summary
The vast majority of quantitative data for C4 is from serum or plasma samples. The following tables summarize typical concentrations found in various populations.
Table 1: Serum 7α-Hydroxy-4-cholesten-3-one (C4) Concentrations in Healthy Adults
| Population | Sample Size | C4 Concentration (ng/mL) | Method | Reference |
| Healthy Controls | 111 | 6.0 - 60.7 (5th-95th percentile) | HPLC-MS/MS | [4] |
| Healthy Individuals | 184 | < 52.5 | LC-MS/MS | [5] |
| Healthy Controls | Not Specified | 2.5 - 63.2 | LC-MS/MS | [6] |
| Healthy Children (9 mo - 18 yr) | 100 | Mean: 22.8 ± 15.8, Upper Limit: 66.5 | HPLC-UV | [7] |
Table 2: Serum 7α-Hydroxy-4-cholesten-3-one (C4) Concentrations in Patient Populations
| Condition | Sample Size | C4 Concentration (ng/mL) | Method | Reference |
| IBS-D | 15 | Higher than healthy controls (p=0.027) | HPLC-MS/MS | [4] |
| Crohn's Disease (with ileal resection) | 20 | Significantly higher than healthy controls | HPLC-MS/MS | [4] |
| Crohn's Disease (with diarrhea) | 12 | 76.9 (median) | HPLC | [3] |
| Crohn's Disease (without diarrhea) | 32 | 30.4 (median) | HPLC | [3] |
| Short Bowel Syndrome (Pediatric) | 12 | > 100 (all patients) | HPLC-UV | [7] |
Note: There is currently a lack of published data on the typical concentrations of 7α-Hydroxy-4-cholesten-3-one in human fecal samples.
Experimental Protocols
Proposed Protocol for Fecal 7α-Hydroxy-4-cholesten-3-one (C4) Analysis by LC-MS/MS
This proposed protocol is adapted from established methods for the extraction of neutral sterols and bile acids from fecal matter. It is intended as a starting point for method development and will require in-house validation.
1. Sample Collection and Storage:
-
Collect fresh fecal samples in sterile containers.
-
Immediately freeze samples at -80°C and store until analysis to minimize enzymatic degradation of analytes.
-
Lyophilization (freeze-drying) of a subsample is recommended to determine the dry weight for normalization of results.
2. Sample Homogenization and Extraction:
-
Accurately weigh approximately 100-200 mg of frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d7-labeled C4).
-
Homogenize the sample using a bead beater for 5-10 minutes at 4°C.
-
Vortex the homogenate for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) for Sample Cleanup (Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the fecal extract supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the C4 and other neutral sterols with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Adapted from Serum Methods):
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient starting from ~50% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
C4 (Quantifier): To be optimized, but based on literature for serum, e.g., m/z 401.3 -> 161.1
-
C4 (Qualifier): To be optimized, e.g., m/z 401.3 -> 383.3
-
d7-C4 (Internal Standard): To be optimized, e.g., m/z 408.3 -> 161.1
-
-
Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity for C4.
-
5. Quantification:
-
A calibration curve should be prepared using a C4 standard, spiked into a surrogate matrix (e.g., charcoal-stripped fecal extract or a synthetic fecal matrix) and processed in the same manner as the samples.
-
The concentration of C4 in the fecal samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results should be reported in ng/g of dry fecal weight.
Workflow and Relationship Diagrams
Figure 2: Proposed experimental workflow for fecal C4 measurement.
Figure 3: Logical relationship between BAM and C4 levels.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. labcorp.com [labcorp.com]
- 3. Serum Concentrations of 7α-hydroxy-4-cholesten-3-one are Associated with Bile Acid Diarrhea in Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance Characteristics of Serum C4 and FGF19 Measurements to Exclude the Diagnosis of Bile Acid Diarrhoea in IBS-Diarrhoea and Functional Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 7α-Hydroxy-4-cholesten-3-one (7α-C4) LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 7α-Hydroxy-4-cholesten-3-one (7α-C4). Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification of this important biomarker of bile acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of 7α-C4.
Issue 1: Signal Suppression or Enhancement
Symptom: You observe a lower or higher analyte response in the presence of the biological matrix compared to a clean solvent.
Possible Causes & Solutions:
-
Inadequate Sample Cleanup: Co-eluting matrix components, such as phospholipids, can interfere with the ionization of 7α-C4.
-
Solution: Employ a more rigorous sample preparation method. Solid-phase extraction (SPE) with a phospholipid removal plate or liquid-liquid extraction (LLE) can be more effective than a simple protein precipitation.[1]
-
-
Ionization Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
-
Solution: Regularly clean the ion source according to the manufacturer's recommendations.
-
-
Mobile Phase Mismatch: The composition of the mobile phase can influence the ionization efficiency of 7α-C4.
-
Solution: Optimize the mobile phase composition, including the organic solvent and additives (e.g., formic acid), to enhance the signal and minimize suppression.
-
Issue 2: Poor Reproducibility and Precision
Symptom: You are experiencing high variability in your results between injections or between different sample preparations.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate liquid handling steps where possible.[1] Ensure thorough mixing at each stage of the extraction process.
-
-
Lack of a Suitable Internal Standard: An internal standard that does not co-elute with the analyte or behave similarly during extraction and ionization will not adequately compensate for variability.
-
System Instability: Fluctuations in the LC pump pressure or mass spectrometer performance can lead to inconsistent results.
-
Solution: Perform regular system suitability tests to monitor the performance of your LC-MS/MS system.
-
Issue 3: High Background Noise or Interferences
Symptom: Your chromatograms show a high baseline or interfering peaks that co-elute with 7α-C4.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in your solvents or reagents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
-
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can carry over to subsequent injections.
-
Solution: Optimize the autosampler wash procedure, using a strong solvent to effectively clean the injection needle and port between samples.
-
-
Endogenous Interferences: The biological matrix may contain compounds that are isobaric to 7α-C4 and produce similar fragment ions.
-
Solution: Develop a highly selective MRM (Multiple Reaction Monitoring) method with optimized precursor and product ion transitions to differentiate 7α-C4 from potential interferences.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 7α-C4 analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification. Given that 7α-C4 is often measured at low concentrations in complex biological fluids, minimizing matrix effects is crucial for reliable results.
Q2: What is the best internal standard for 7α-C4 analysis?
A2: The most effective internal standard for 7α-C4 analysis is a stable isotope-labeled (SIL) analog, such as 7α-Hydroxy-4-cholesten-3-one-d7 (C4-d7).[2][3][4] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and LC-MS/MS analysis. This allows it to accurately compensate for matrix effects and other sources of analytical variability.
Q3: How can I assess for the presence of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the analyte response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in the responses indicates the presence of matrix effects. Another approach is to use post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer while a blank matrix extract is injected. Any deviation in the analyte signal indicates the presence of matrix effects at that retention time.[2]
Q4: Which sample preparation technique is most effective at reducing matrix effects for 7α-C4?
A4: While simple protein precipitation is a fast method, it may not be sufficient to remove all interfering matrix components.[3][5] For more robust matrix effect reduction, consider the following:
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte while washing away interfering compounds.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating 7α-C4 from matrix components based on its solubility in different immiscible solvents.[6][7]
-
Phospholipid Removal Plates: These specialized SPE plates are designed to specifically remove phospholipids, which are a major source of matrix effects in plasma and serum samples.[1]
Q5: Can I use a surrogate matrix for my calibration standards?
A5: Yes, using a surrogate matrix for calibration standards is a valid approach, especially since 7α-C4 is an endogenous compound.[3] A common surrogate matrix is a buffered solution containing bovine serum albumin (BSA).[8] It is crucial to demonstrate that the surrogate matrix does not introduce its own matrix effects and that the calibration curve prepared in the surrogate matrix is parallel to that in the authentic biological matrix.[8]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for 7α-C4 Analysis
| Sample Preparation Method | Typical Recovery | Matrix Effect | Throughput | Reference |
| Protein Precipitation (Acetonitrile) | >90% | Variable, potential for significant ion suppression | High | [3][5] |
| Liquid-Liquid Extraction | >85% | Generally low, effective at removing phospholipids | Medium | [6][7] |
| Solid-Phase Extraction (SPE) | >90% | Low, provides a clean extract | Medium | [1] |
| Supported Liquid Extraction (SLE) | >95% | Low, demonstrated parallelism with surrogate matrix | High | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Aliquoting: Pipette 50 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., C4-d7 in methanol).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of serum or plasma, add the internal standard and dilute with 200 µL of 4% phosphoric acid in water.
-
SPE Plate Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 25% methanol in water, followed by 1 mL of hexane.
-
Elution: Elute the analyte with 1 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for 7α-C4 analysis.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. celerion.com [celerion.com]
- 2. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple surrogate approach for the quantitation of C4 (7α-hydroxy-4-cholesten-3-one) in human serum via LC-MS/MS and its application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity and lower limit of quantification for 7alpha-Hydroxy-4-cholesten-3-one
Welcome to the technical support center for the analysis of 7α-Hydroxy-4-cholesten-3-one (7aC4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and lower limit of quantification (LLOQ) for 7aC4 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is 7α-Hydroxy-4-cholesten-3-one (7aC4) and why is its accurate quantification important?
A1: 7α-Hydroxy-4-cholesten-3-one (7aC4) is a stable intermediate metabolite in the classic bile acid biosynthesis pathway. It is formed from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.[1][2] The concentration of 7aC4 in serum or plasma is a valuable biomarker that reflects the activity of CYP7A1 and the rate of bile acid synthesis.[3][4][5][6] Accurate quantification of 7aC4 is crucial for diagnosing and monitoring conditions related to bile acid malabsorption and dysregulation, such as certain types of chronic diarrhea and irritable bowel syndrome (IBS).[7][8][9][10] It is also used in drug development to assess the effect of new therapies on bile acid metabolism.[11]
Q2: What are the typical concentration ranges of 7aC4 in human plasma/serum?
A2: The concentration of 7aC4 can vary significantly depending on the individual's health status. In healthy, fasting individuals, the reference interval is approximately 2.5 to 63.2 ng/mL.[7] However, levels can be elevated in patients with bile acid diarrhea.[7][8] For instance, one study noted that a 7aC4 concentration above 52.5 ng/mL was highly specific for bile acid diarrhea.[8] Conversely, lower levels may be observed in patients with constipation.[7]
Q3: What are the most common analytical techniques for quantifying 7aC4?
A3: The most prevalent and robust method for the quantification of 7aC4 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][7][12] This technique offers high sensitivity and specificity, which is essential for measuring endogenous levels of 7aC4 in complex biological matrices. While older methods using high-performance liquid chromatography (HPLC) with UV detection exist, they are generally less sensitive.[6][13]
Q4: How can I improve the sensitivity of my 7aC4 assay?
A4: Improving sensitivity can be achieved through several strategies:
-
Sample Preparation: Optimize the extraction method to ensure high recovery and minimize matrix effects. Methods like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation.[2]
-
Chromatography: Utilize ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns for better peak resolution and signal-to-noise ratio.[2]
-
Mass Spectrometry: Fine-tune the mass spectrometer parameters, including ionization source settings and collision energies, to maximize the signal intensity of 7aC4.
-
Derivatization: Chemical derivatization of 7aC4 can significantly enhance its ionization efficiency and thus, sensitivity. Derivatization with picolinoyl chloride to form a picolinoyl ester has been shown to increase sensitivity by approximately 1,000-fold, with a detection limit of 100 fg.[14] Another approach is Girard derivatization, which can also improve quantification.[15]
Troubleshooting Guide
Issue 1: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Sample Collection and Handling Issues | Ensure consistent sample collection protocols, especially regarding fasting, as 7aC4 levels can have diurnal variations.[8][16] Patients should also avoid medications like bile acid sequestrants or statins before sample collection.[8][17] Use appropriate collection tubes (serum gel or red top) and process samples promptly. |
| Inconsistent Sample Preparation | Automate liquid handling steps where possible to minimize human error.[2] Ensure complete protein precipitation or consistent elution from SPE cartridges. Use a stable isotope-labeled internal standard (e.g., d7-7aC4) to compensate for variability in extraction and matrix effects.[1][3][7] |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. |
Issue 2: Poor Sensitivity / High LLOQ
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Evaluate different sample preparation techniques. While protein precipitation is simple, SPE may be necessary to remove interfering substances and concentrate the analyte.[2] Ensure the final extract is dissolved in a solvent compatible with the mobile phase to maintain good peak shape. |
| Inefficient Chromatographic Separation | Optimize the analytical column and mobile phase to achieve better separation from matrix components and improve peak shape. A C18 column is commonly used.[2][7] |
| Poor Ionization in Mass Spectrometer | Optimize MS source parameters (e.g., gas flows, temperature, and voltages). Consider using a different ionization mode if applicable. For electrospray ionization (ESI), ensure the mobile phase pH is optimal for the ionization of 7aC4. |
| Low Signal Intensity | Consider derivatization to improve the ionization efficiency of 7aC4.[14][15] |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-elution of Matrix Components | Improve chromatographic separation to separate 7aC4 from phospholipids (B1166683) and other interfering matrix components. A good stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects. |
| Insufficient Sample Cleanup | Employ a more rigorous sample cleanup method. For example, use a specific SPE sorbent designed for phospholipid removal.[2] |
| Endogenous 7aC4 Interference | Since 7aC4 is an endogenous compound, a surrogate matrix (e.g., stripped serum or a mixture of acetonitrile (B52724)/water) should be used to prepare calibration standards and quality control samples at the LLOQ level.[1][2][3] |
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for 7aC4 Quantification
| Method | Sample Volume | Extraction Method | LLOQ | Linear Range | Reference |
| UHPLC-MS/MS | 100 µL human serum | Protein Precipitation | 0.50 ng/mL | Not Specified | [3] |
| LC-ESI-MS/MS with Derivatization | 5 µL un-hydrolyzed plasma | Girard Derivatization | Not Specified | Not Specified | [15] |
| LC-MS/MS | 20 µL rat/monkey plasma | Protein Precipitation | 0.5-1 ng/mL | 0.5-200 ng/mL | [1] |
| UPLC-MS/MS | 100 µL human serum | SPE | 0.200 ng/mL | 0.200-200 ng/mL | [2] |
| LC-ESI-MS/MS with Derivatization | 2-50 µL human serum | Salting-out & SPE | 100 fg (on-column) | Not Specified | [14] |
| LC-MS/MS | Not Specified | Protein Precipitation | 1.4 ng/mL | 1.4-338 ng/mL | [7] |
| LC-MS/MS | Not Specified | Not Specified | 0.04 ng/mL (LOD) | 0-200 ng/mL | [9] |
Experimental Protocols
Protocol 1: Simple Protein Precipitation for 7aC4 Analysis
This protocol is based on a method for the analysis of 7aC4 in human serum.[3]
-
Sample Preparation:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add an appropriate amount of stable isotope-labeled internal standard (e.g., d7-7aC4).
-
Add 400 µL of acetonitrile containing 2% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot onto the LC-MS/MS system.
-
Chromatography: Use a C18 analytical column with a gradient elution of water and acetonitrile containing a suitable modifier (e.g., formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for 7aC4 and its internal standard.
-
Protocol 2: SPE and Derivatization for Highly Sensitive 7aC4 Analysis
This protocol is a summary of a highly sensitive method involving derivatization.[14]
-
Sample Extraction:
-
To 2-50 µL of human serum, add the internal standard.
-
Perform a salting-out extraction procedure.
-
-
Derivatization:
-
Derivatize the extracted 7aC4 into its picolinoyl ester (C4-7α-picolinate).
-
-
Purification:
-
Purify the derivatized product using a disposable C18 cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample onto an LC-MS/MS system.
-
Chromatography: Use a suitable C18 column for separation.
-
Mass Spectrometry: Use electrospray ionization (ESI) in the positive ion mode and monitor the specific transitions for the picolinoyl ester of 7aC4.
-
Visualizations
Caption: A generalized experimental workflow for the quantification of 7aC4.
Caption: A logical troubleshooting workflow for 7aC4 analysis issues.
References
- 1. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7AC4, Bile Acid Synthesis, Serum - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]
- 9. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. metabolon.com [metabolon.com]
- 12. Novel LC-MS/MS method for assay of this compound in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved HPLC analysis of serum 7alpha-hydroxycholest-4-en-3-one, a marker of bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly sensitive quantification of this compound in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 7AC4 Bile Acid Synthesis | Instalab [instalab.com]
- 17. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Technical Support Center: Optimization of Chromatographic Separation for 7α-Hydroxy-4-cholesten-3-one Isomers
Welcome to the technical support center for the chromatographic separation of 7α-Hydroxy-4-cholesten-3-one (C4) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing their analytical methods and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of 7α-Hydroxy-4-cholesten-3-one and its isomers?
A1: The main challenges stem from the structural similarity of C4 and its isomers, such as the 7β-epimer. These molecules have very similar physicochemical properties, which makes achieving baseline resolution difficult. Additionally, in biological matrices, other structurally related steroids can interfere with the analysis, requiring highly selective methods.
Q2: Which chromatographic technique is most effective for separating 7α-Hydroxy-4-cholesten-3-one isomers?
A2: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and effective technique.[1] UHPLC provides high efficiency and resolution, while MS/MS offers the sensitivity and selectivity needed for accurate quantification in complex biological samples.[2]
Q3: What type of analytical column (stationary phase) is recommended for this separation?
A3: While traditional C18 columns can be used, stationary phases with alternative selectivities are often more effective for steroid isomer separations. Biphenyl-phase columns, for instance, can offer enhanced resolution due to unique π-π interactions with the steroid structure.[3] For separating chiral isomers (enantiomers), a specialized Chiral Stationary Phase (CSP) would be required.[4]
Q4: What are the key parameters to optimize in the mobile phase?
A4: The critical mobile phase parameters for optimization are:
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Methanol can sometimes provide better separation for steroid isomers on certain columns.[3]
-
Gradient Profile: A shallow, optimized gradient is crucial for resolving closely eluting isomers.[3]
-
Additives: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency for MS detection.
Q5: What sample preparation methods are recommended for analyzing C4 in biological matrices like serum or plasma?
A5: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is used to precipitate proteins.[3]
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by removing more interfering substances from the matrix, which can improve column lifetime and reduce ion suppression in the MS source.
-
Liquid-Liquid Extraction (LLE): Another effective technique for sample cleanup.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inappropriate Stationary Phase: The column chemistry may not be providing enough selectivity for the isomers. | Column Selection: Test a column with different selectivity. Biphenyl columns often provide better resolution for steroid isomers compared to standard C18 columns.[3] Particle Size: Use a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency.[3] |
| Suboptimal Mobile Phase: The mobile phase composition is not strong enough or selective enough to separate the isomers. | Evaluate Organic Modifier: Compare the performance of acetonitrile and methanol. Optimize Gradient: Employ a shallower gradient to increase the separation window for the isomers.[3] Mobile Phase Additives: Experiment with different additives (e.g., formic acid, ammonium formate) to potentially alter selectivity.[3] | |
| Suboptimal Temperature: Column temperature can affect separation kinetics. | Temperature Optimization: Evaluate a range of column temperatures (e.g., 30-50 °C). Increasing the temperature can sometimes improve peak shape and resolution.[3] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing tailing.[3] | Mobile Phase pH Adjustment: For reversed-phase chromatography, operating at a lower pH can suppress silanol ionization.[5] Use End-capped Columns: Modern, thoroughly end-capped columns have fewer active silanol sites.[3] |
| Column Overload: Injecting too much sample can lead to peak distortion.[6] | Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected to see if the peak shape improves.[3] | |
| Extra-column Volume: Excessive volume from tubing, fittings, or the detector cell can cause peak broadening. | Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length as short as possible. Ensure Proper Connections: Check that all fittings are correctly installed to avoid dead volume.[3] | |
| Peak Fronting | Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the initial mobile phase. | Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Column Overload: Can also manifest as peak fronting in some cases. | Reduce Injection Volume/Concentration: As with peak tailing, inject less sample onto the column.[7] | |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections. | Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, especially when running a gradient.[3] |
| Changes in Mobile Phase Composition: Evaporation of the organic solvent or changes in buffer concentration over time. | Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation.[3] | |
| Column Degradation: The stationary phase has degraded over time. | Use a Guard Column: A guard column protects the analytical column from contaminants and extends its life.[3] Monitor Column Performance: Regularly inject a standard mixture to track column performance. | |
| Ghost Peaks | Sample Carryover: Residue from a previous injection is eluting in the current run. | Optimize Needle Wash: Use a strong solvent in the autosampler wash routine. |
| Contamination: Contaminants in the mobile phase, sample, or from system components. | Use High-Purity Solvents: Always use HPLC or MS-grade solvents. Filter Samples: Filter samples before injection to remove particulates. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a fast and simple method for preparing serum or plasma samples.
-
Aliquoting: Aliquot 100 µL of the serum or plasma sample into a microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., a stable isotope-labeled C4) to the sample.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
UHPLC Method for Isomer Separation
This is a representative UHPLC method that can be used as a starting point for optimization.
| Parameter | Condition |
| Column | Biphenyl or C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Profile | This must be optimized for the specific isomers. Example starting gradient: - 0.0 min: 40% B - 8.0 min: 70% B - 8.1 min: 95% B - 9.0 min: 95% B - 9.1 min: 40% B - 12.0 min: 40% B |
Data Presentation
Table 1: Comparison of Chromatographic Parameters
This table summarizes typical performance data from a validated LC-MS/MS method for C4 analysis.[1][2]
| Parameter | Typical Value |
| Linearity Range | 5 - 300 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the optimization of your chromatographic separation.
References
- 1. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
addressing instability of 7alpha-Hydroxy-4-cholesten-3-one during sample storage
Welcome to the technical support center for 7α-Hydroxy-4-cholesten-3-one (7α-C4) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the instability of 7α-C4 during sample storage and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a troubleshooting guide for issues you might encounter during your experiments with 7α-C4.
Q1: My 7α-C4 concentrations are lower than expected. What are the potential causes related to sample storage?
A1: Lower than expected 7α-C4 concentrations can be due to degradation during storage. Key factors to consider are:
-
Delayed Sample Processing: 7α-C4 can degrade in unseparated blood at room temperature. A study has shown that after 72 hours at 20°C, 7α-C4 concentration can decline by up to 14%. However, the change is not significant for up to 12 hours.[1]
-
Improper Storage Temperature: Storing samples at inappropriate temperatures can lead to significant degradation. For long-term stability, samples should be stored at -80°C.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to a decrease in 7α-C4 concentration. It is recommended to aliquot samples into single-use vials to avoid this. While some sources suggest stability for up to six freeze-thaw cycles, it is best practice to minimize them.
-
Exposure to Light: As an α,β-unsaturated ketone, 7α-C4 may be susceptible to photodegradation. It is advisable to protect samples from light during collection, processing, and storage.
Q2: I am seeing a gradual decrease in 7α-C4 levels in my quality control (QC) samples over time. What could be the reason?
A2: A gradual decrease in QC sample concentrations suggests ongoing degradation. Here’s a checklist to troubleshoot this issue:
-
Long-Term Storage Stability: Verify that your storage conditions are optimal. Long-term storage stability of 7α-C4 in plasma has been evaluated, and freezing is the recommended condition for extended periods.[2] For long-term stability, storage at -80°C is recommended.
-
Storage Container: Ensure you are using appropriate storage vials (e.g., polypropylene) that do not interact with or adsorb the analyte.
-
Matrix Effects: The stability of 7α-C4 can be matrix-dependent. Ensure your QC matrix is representative of your study samples.
Q3: Can I store my samples at room temperature or in the refrigerator for a short period?
A3: Short-term storage at room temperature or in the refrigerator is possible but should be minimized. Based on available data for serum and plasma samples:
-
Room Temperature (20-25°C): Stable for up to 24 hours.[1]
-
Refrigerated (2-8°C): Stable for up to 72 hours.
-
Frozen (-20°C or colder): Recommended for storage longer than 72 hours. For long-term storage (e.g., 90 days or more), -70°C or -80°C is preferable.
Q4: How many times can I freeze and thaw my 7α-C4 samples?
A4: While some studies on steroids suggest that up to ten freeze-thaw cycles might not cause significant degradation, it is a critical factor to evaluate for 7α-C4 in your specific matrix.[1] It is best practice to aliquot samples into single-use tubes after the initial processing to avoid repeated freeze-thaw cycles. If repeated use of a sample is unavoidable, validate the freeze-thaw stability for the number of cycles your samples will undergo.
Q5: My samples are hemolyzed. Will this affect my 7α-C4 measurements?
A5: Hemolysis can interfere with various hormonal assays. The effect on 7α-C4 measurement is not definitively established in the literature, but it is a potential source of error. Hemolysis can release cellular components that may degrade 7α-C4 or interfere with the analytical method (e.g., ion suppression in LC-MS/MS). It is recommended to use non-hemolyzed samples for accurate quantification. If using hemolyzed samples is unavoidable, the potential for interference should be investigated during method validation.
Q6: Are there any additives I can use to improve the stability of 7α-C4 in my samples?
A6: While specific studies on antioxidants for 7α-C4 are limited, general strategies for stabilizing similar analytes can be considered. The use of antioxidants like butylated hydroxytoluene (BHT) and chelating agents such as ethylenediaminetetraacetic acid (EDTA) can prevent oxidative degradation and chelate metal ions that may catalyze degradation of other analytes. The utility of these additives for 7α-C4 should be experimentally verified.
Quantitative Data on 7α-C4 Stability
The following tables summarize the available quantitative data on the stability of 7α-C4 under different storage conditions.
Table 1: Stability of 7α-C4 in Unseparated Blood at 20°C
| Time (hours) | Mean Change from Baseline (%) | 95% Confidence Intervals |
| 2 | -1.2 | -2.4 – 0.0 |
| 4 | -1.1 | -2.0 – -0.2 |
| 8 | -2.3 | -3.3 – -1.3 |
| 12 | -2.6 | -4.6 – -0.6 |
| 24 | -4.4 | -6.4 – -2.4 |
| 48 | -8.9 | -10.7 – -7.2 |
| 72 | -12.6 | -14.3 – -10.8 |
Data adapted from a study on pre-analytical stability.
Table 2: General Specimen Stability Guidelines for 7α-C4 in Serum/Plasma
| Storage Condition | Temperature | Duration |
| Ambient | 20-25°C | Up to 24 hours |
| Refrigerated | 2-8°C | Up to 72 hours |
| Frozen | -20°C | Up to 90 days |
| Long-Term Frozen | -70°C to -80°C | > 90 days |
| Freeze-Thaw Cycles | -20°C or -80°C | Stable for at least 3-6 cycles (aliquoting is recommended) |
These are general guidelines; stability should be verified for your specific matrix and storage conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of 7α-C4.
Protocol 1: Long-Term Stability Assessment at -80°C
-
Objective: To determine the stability of 7α-C4 in a biological matrix (e.g., serum, plasma) over an extended period when stored at -80°C.
-
Materials:
-
Pooled and validated biological matrix.
-
7α-C4 analytical standard.
-
Appropriate storage vials (e.g., cryovials).
-
Validated analytical method (e.g., LC-MS/MS).
-
-
Procedure:
-
Prepare a large pool of the biological matrix.
-
Spike the matrix with a known concentration of 7α-C4 to prepare low and high concentration Quality Control (QC) samples.
-
Aliquot the QC samples into multiple single-use storage vials.
-
Analyze a set of freshly prepared QC samples (T=0) to establish the baseline concentration.
-
Store the remaining aliquots at -80°C.
-
At predetermined time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of low and high QC samples from the freezer.
-
Thaw the samples under controlled conditions (e.g., at room temperature).
-
Analyze the samples using the validated analytical method.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point.
-
Compare the mean concentration at each time point to the baseline (T=0) concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To evaluate the stability of 7α-C4 in a biological matrix when subjected to repeated freeze-thaw cycles.
-
Materials:
-
Pooled and validated biological matrix.
-
7α-C4 analytical standard.
-
Appropriate storage vials.
-
Validated analytical method.
-
-
Procedure:
-
Prepare low and high concentration QC samples in the desired matrix.
-
Aliquot the QC samples into storage vials.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration (Cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.
-
Cycle 1: Thaw a set of QC samples at room temperature until completely thawed. Analyze the samples.
-
Refreeze the same samples at -80°C for at least 12-24 hours.
-
Repeat the thaw-analysis-refreeze process for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
-
Data Analysis:
-
Calculate the mean concentration for each freeze-thaw cycle.
-
Compare the mean concentration at each cycle to the baseline (Cycle 0) concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value for each cycle.
-
Visualizations
Potential Degradation Pathway of 7α-C4
Caption: Potential degradation pathways for 7α-C4 and influencing factors.
Recommended Sample Handling Workflow for 7α-C4 Analysis
Caption: Recommended workflow for handling samples for 7α-C4 analysis.
Troubleshooting Logic for Low 7α-C4 Recovery
Caption: Troubleshooting flowchart for low 7α-C4 recovery.
References
troubleshooting poor recovery of 7alpha-Hydroxy-4-cholesten-3-one during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 7α-Hydroxy-4-cholesten-3-one (7α-C4) during extraction from biological matrices.
Troubleshooting Guides
This section addresses specific issues that may lead to suboptimal recovery of 7α-C4 during sample preparation.
Question: My recovery of 7α-C4 is consistently low using liquid-liquid extraction (LLE). What are the potential causes and how can I improve it?
Answer:
Low recovery in LLE is often due to suboptimal partitioning of 7α-C4 between the aqueous and organic phases. Here are the key factors to investigate:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For 7α-C4, a moderately polar steroid, solvents like diethyl ether, ethyl acetate, or a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) are often effective. If you are using a very nonpolar solvent like hexane (B92381) alone, you may not be efficiently extracting the analyte.
-
Incorrect pH of the Aqueous Phase: While 7α-C4 does not have strongly acidic or basic functional groups, the overall sample pH can influence its solubility and the efficiency of the extraction. Ensure your sample matrix pH is neutral to slightly acidic to maintain 7α-C4 in its neutral form, which is more favorable for extraction into an organic solvent.
-
Insufficient Mixing: Inadequate vortexing or mixing will lead to incomplete partitioning of the analyte into the organic solvent. Ensure vigorous mixing for at least 2 minutes to maximize the surface area for extraction.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery. If an emulsion forms, try adding a small amount of saturated sodium chloride solution or centrifuging at a higher speed to break the emulsion.
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Any carryover of the aqueous layer can dilute your extract and introduce interfering substances.
Question: I am facing poor and inconsistent recovery of 7α-C4 with solid-phase extraction (SPE). What steps should I troubleshoot?
Answer:
Poor SPE recovery for 7α-C4 can arise from several steps in the process. A systematic evaluation of each step is recommended.
-
Inappropriate Sorbent Selection: For 7α-C4, a reversed-phase sorbent (e.g., C18) is typically appropriate. Using a normal-phase sorbent (like silica) would require a non-aqueous sample loading solvent, which is not ideal for serum or plasma.
-
Improper Cartridge Conditioning and Equilibration: Failing to properly condition the sorbent with a solvent like methanol, followed by equilibration with an aqueous buffer, can lead to poor retention of the analyte. Ensure the sorbent is activated and ready to interact with the sample.
-
Sample Pre-treatment: The composition of the sample loaded onto the SPE cartridge is crucial. For serum or plasma, dilution with a weak acidic solution (e.g., 1% formic acid) can improve binding to the sorbent.
-
Suboptimal Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute the 7α-C4. A common issue is using a wash solvent with too high a percentage of organic solvent, which can lead to premature elution of the analyte. Start with a weak wash (e.g., water or a low percentage of methanol in water) and gradually increase the organic content if necessary.
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between 7α-C4 and the sorbent. If recovery is low, consider increasing the volume of the elution solvent or using a stronger solvent (e.g., a higher percentage of methanol or acetonitrile). A second elution step can also help ensure complete recovery.
Frequently Asked Questions (FAQs)
Q1: What are the expected recovery rates for 7α-C4 extraction?
A1: Extraction recovery for 7α-C4 can vary depending on the method and the laboratory. However, well-optimized methods generally report high and consistent recoveries. For example, some studies have reported recoveries ranging from 88% to 97% for various simple extraction procedures.[1] Another study using a solid-phase extraction method reported a recovery of around 60%.
Q2: How stable is 7α-C4 during sample handling and storage?
A2: 7α-C4 is generally stable under typical laboratory conditions. However, prolonged exposure of unseparated blood to room temperature can lead to a gradual decline in concentration. One study found that after 72 hours at 20°C, the concentration of 7α-C4 in unseparated blood declined by up to 14%.[2][3] For optimal stability, it is recommended to separate serum or plasma from blood cells within two hours of collection and store samples frozen at -20°C or lower.[2][3] Freeze-thaw stability has been evaluated, and the compound is generally stable for several cycles.
Q3: Can matrix effects in LC-MS/MS analysis affect the quantification of 7α-C4?
A3: Yes, matrix effects can be a significant issue in the LC-MS/MS analysis of 7α-C4 from complex biological samples like serum or plasma. Co-eluting endogenous compounds can suppress or enhance the ionization of 7α-C4, leading to inaccurate quantification. To mitigate matrix effects, it is crucial to use a stable isotope-labeled internal standard (e.g., 7α-Hydroxy-4-cholesten-3-one-d7). Additionally, optimizing the sample cleanup procedure to remove interfering substances like phospholipids (B1166683) is essential. Several methods have been developed that are free from significant matrix effects.[2][3]
Q4: What are the most common extraction methods for 7α-C4?
A4: The most commonly employed extraction methods for 7α-C4 from serum and plasma are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins.[4][5]
-
Liquid-Liquid Extraction (LLE): This method involves extracting 7α-C4 from the aqueous sample into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain 7α-C4 while interferences are washed away, followed by elution of the purified analyte.
Quantitative Data Summary
| Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Simple Extraction Procedures (various) | Serum | 88 - 97 | [1] |
| Solid-Phase Extraction (SPE) | Human Serum | ~60 | |
| Liquid-Liquid Extraction (LLE) | Human Serum | Not explicitly quantified, but method validated | [3] |
| Protein Precipitation | Rat and Monkey Plasma | Not explicitly quantified, but method validated | [4] |
Experimental Protocols
1. Protein Precipitation Method
This protocol is adapted from a method for the analysis of 7α-C4 in serum.[4]
-
To 250 µL of serum in a microcentrifuge tube, add 750 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 50 nmol/L D7-7αC4).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Method
This protocol is based on a validated method for 7α-C4 extraction from serum.[3]
-
Pipette 200 µL of serum into a clean glass tube.
-
Add a deuterated internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
Visualizations
Caption: Troubleshooting workflow for poor 7α-C4 recovery in Liquid-Liquid Extraction (LLE).
Caption: Troubleshooting workflow for poor 7α-C4 recovery in Solid-Phase Extraction (SPE).
References
- 1. arborassays.com [arborassays.com]
- 2. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression in the ESI source for 7alpha-Hydroxy-4-cholesten-3-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization (ESI) source during the analysis of 7α-Hydroxy-4-cholesten-3-one (C4).
Introduction to Ion Suppression in ESI-MS for 7α-Hydroxy-4-cholesten-3-one
Ion suppression is a significant challenge in LC-MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, in this case, 7α-Hydroxy-4-cholesten-3-one (C4).[1][2] This phenomenon can lead to reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative assays.[1][2] For C4, a crucial biomarker for bile acid biosynthesis, accurate quantification is paramount for its clinical and research applications.[3][4][5][6] This guide will address common issues and provide strategies to mitigate ion suppression.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the LC-ESI-MS/MS analysis of C4.
Q1: I'm observing low signal intensity or poor reproducibility for C4. Could ion suppression be the cause?
A1: Yes, low signal intensity and poor reproducibility are classic signs of ion suppression. This occurs when components from the sample matrix, such as phospholipids (B1166683), salts, and other endogenous compounds, co-elute with C4 and compete for ionization in the ESI source.[1][2] This competition reduces the efficiency of C4 ionization, leading to a suppressed signal. Inconsistent sample preparation can also contribute to variability in ion suppression, resulting in poor reproducibility.[7]
To begin troubleshooting, a systematic approach is necessary. The following diagram outlines a logical workflow to identify and address potential ion suppression issues.
Caption: Troubleshooting workflow for identifying and resolving ion suppression.
Q2: How can I confirm that ion suppression is affecting my C4 analysis?
A2: The most direct way to confirm and quantify ion suppression (also known as matrix effect) is by performing a post-extraction spike experiment.[8] This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Many validated methods for C4 report being free from significant matrix effects, suggesting that with proper sample preparation, this can be overcome.[9][10]
Q3: My current sample preparation (e.g., protein precipitation) isn't effective enough. What should I try next?
A3: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing matrix components like phospholipids, which are major contributors to ion suppression.[7][11] If you are experiencing significant ion suppression with PPT, consider more rigorous sample cleanup techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][11]
The following diagram and table illustrate the relative effectiveness of these methods in reducing matrix interferences.
Caption: Effectiveness of sample preparation techniques in reducing interferences.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Relative Phospholipid Removal | Expected Impact on Ion Suppression | References |
| Protein Precipitation (PPT) | Low | High | [7] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | [1][7] |
| Solid-Phase Extraction (SPE) | High | Low | [1][7][12] |
| HybridSPE®-Phospholipid | Very High | Very Low | [7] |
Q4: Which ESI source parameters should I optimize to reduce ion suppression for C4?
A4: Optimizing ESI source parameters can enhance the signal for C4 and potentially reduce the impact of co-eluting matrix components. A design of experiments (DoE) approach can be highly effective for this.[13] Key parameters to adjust include:
-
Capillary Voltage: This voltage drives the electrospray. Typical values for C4 analysis in positive ion mode are around 2.50 kV.[3]
-
Desolvation Temperature and Gas Flow: These parameters are crucial for efficient solvent evaporation and droplet desolvation. Higher temperatures and flow rates can sometimes reduce matrix effects. For C4, desolvation temperatures are often set high, around 500°C.[3]
-
Nebulizer Pressure: This affects the aerosol droplet size. Optimization can lead to more efficient ionization of the target analyte.
-
Source Temperature: This parameter also influences desolvation. A typical value is 150°C.[3]
It's important to optimize these parameters by infusing a solution of C4 and observing the signal intensity while systematically varying one parameter at a time.
Table 2: Typical ESI Source Parameters for C4 Analysis
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | [3][12] |
| Capillary Voltage | 2.50 kV | [3] |
| Desolvation Temperature | 500 °C | [3] |
| Desolvation Gas Flow | 1000 L/h | [3] |
| Cone Gas Flow | 150 L/h | [3] |
| Nebulizer Pressure | 7 bar | [3] |
| Source Temperature | 150 °C | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for C4 in biological matrices?
A1: The most common causes of ion suppression in biological matrices like serum and plasma are highly abundant endogenous compounds that co-elute with C4.[1] For steroidal compounds like C4, phospholipids from cell membranes are a primary culprit.[7] Other sources include salts, proteins, and metabolites of other compounds. These molecules can compete with C4 for charge in the ESI droplet, leading to a suppressed analytical signal.[1]
Q2: Is a stable isotope-labeled internal standard (SIL-IS) necessary for C4 analysis?
A2: Yes, using a stable isotope-labeled internal standard, such as 7α-Hydroxy-4-cholesten-3-one-d7 (C4-d7), is highly recommended and is a standard practice in validated methods.[3][5][9][14] A SIL-IS has nearly identical chemical and physical properties to C4, meaning it will co-elute and experience the same degree of ion suppression.[7] By calculating the peak area ratio of the analyte to the internal standard, you can accurately correct for signal variations caused by ion suppression and sample preparation inconsistencies.[1][7]
Q3: Can chromatographic conditions be modified to reduce ion suppression?
A3: Absolutely. Optimizing chromatographic separation is a powerful strategy to combat ion suppression.[1] The goal is to chromatographically resolve C4 from the interfering matrix components. Strategies include:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation between C4 and interfering peaks.
-
Column Chemistry: Using a different column, such as one with a different stationary phase or particle size (e.g., UPLC columns), can alter selectivity and improve resolution.[3]
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
Q4: Are there any derivatization strategies that can help mitigate ion suppression for C4?
A4: While many modern methods analyze C4 without derivatization, derivatization can be a useful strategy, particularly for increasing sensitivity and potentially moving the analyte to a cleaner region of the chromatogram.[4][14] For instance, derivatization of C4 into a picolinoyl ester has been shown to dramatically increase sensitivity.[15] Another method utilized Girard derivatization.[16] By altering the chemical properties of C4, it may elute at a different retention time, away from interfering matrix components. However, derivatization adds an extra step to the sample preparation, which can introduce variability.
Experimental Protocols
Below are examples of experimental protocols for sample preparation based on published methods for C4 analysis.
Protocol 1: Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[5][14]
-
To 100 µL of human serum, add the internal standard (C4-d7).
-
Add 400 µL of acetonitrile (B52724) containing 2% formic acid to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract by effectively removing salts and phospholipids.[12]
-
To 100 µL of human serum, add the internal standard and perform acid-assisted protein precipitation as described above.
-
Condition an SPE plate (e.g., Waters Oasis PRiME HLB) according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with a suitable solvent to remove polar interferences (e.g., a low percentage of organic solvent in water).
-
Elute C4 and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. celerion.com [celerion.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly sensitive quantification of 7alpha-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ESI-MS/MS quantification of this compound facilitates rapid, convenient diagnostic testing for cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of appropriate precursor and product ions for MRM analysis of 7alpha-Hydroxy-4-cholesten-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Multiple Reaction Monitoring (MRM) analysis of 7α-Hydroxy-4-cholesten-3-one (C4), a critical biomarker for bile acid synthesis. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for the MRM analysis of 7α-Hydroxy-4-cholesten-3-one (C4)?
A1: The most commonly used precursor and product ions for C4 analysis by LC-MS/MS in positive electrospray ionization (ESI) mode are:
-
Precursor Ion (Q1): m/z 401.2
-
Product Ion (Q3): m/z 177.1[1]
For a stable isotope-labeled internal standard, such as 7α-Hydroxy-4-cholesten-3-one-d7 (C4-d7), the recommended transition is:
-
Precursor Ion (Q1): m/z 408.2
-
Product Ion (Q3): m/z 177.1[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this analysis?
A2: A SIL-IS, like C4-d7, is highly recommended to ensure the accuracy and robustness of the quantification.[2] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.
Q3: What are the common sample preparation techniques for C4 analysis in biological matrices?
A3: Common sample preparation techniques for extracting C4 from matrices like serum and plasma include:
-
Protein Precipitation (PPT): This is a simple and rapid method, often performed with acetonitrile (B52724) containing formic acid.[2]
-
Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, effectively removing phospholipids (B1166683) and other interferences. A simplified SPE workflow using a Waters Oasis PRiME HLB µElution plate has been reported to be effective.[1]
Q4: What are the typical liquid chromatography (LC) conditions for C4 analysis?
A4: A standard approach involves reverse-phase chromatography using a C18 column. Typical mobile phases consist of water and acetonitrile, both containing a small amount of an acid, such as 0.1% formic acid, to improve protonation and chromatographic peak shape.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for C4 | 1. Incorrect MRM Transitions: The precursor or product ion m/z values are not set correctly in the instrument method. 2. Suboptimal Ionization: Inefficient protonation of the C4 molecule. 3. Poor Extraction Recovery: The sample preparation method is not effectively extracting C4 from the matrix. 4. Degradation of C4: C4 may be unstable under certain storage or experimental conditions. | 1. Verify MRM Transitions: Ensure the mass spectrometer is set to monitor the transition m/z 401.2 → 177.1 for C4. 2. Optimize Source Conditions: Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote the formation of the [M+H]+ ion. Optimize source parameters like capillary voltage and gas flows. 3. Evaluate Extraction Method: Test different sample preparation techniques (PPT, LLE, or SPE) to see which provides the best recovery for your specific matrix. Use a stable isotope-labeled internal standard to monitor and correct for recovery. 4. Check Sample Stability: Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles. |
| High Background Noise or Interferences | 1. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the C4 signal. 2. Contaminated LC System: Build-up of contaminants in the LC column or tubing. 3. Insufficient Chromatographic Resolution: The C4 peak is not adequately separated from other components. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances.[1] 2. Clean the LC System: Flush the LC system and column with appropriate solvents. Consider using an in-line filter. 3. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or try a different C18 column to improve the separation of C4 from interfering peaks. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 3. Inappropriate Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase. | 1. Dilute the Sample: Try diluting the sample extract before injection. 2. Mobile Phase Modifier: Ensure an appropriate concentration of an acid (like formic acid) is present in the mobile phase to minimize secondary interactions. 3. Match Injection Solvent: Whenever possible, dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase. |
| Inconsistent Results | 1. Variability in Sample Preparation: Inconsistent execution of the extraction procedure. 2. Instrument Instability: Fluctuations in the LC or MS performance. 3. Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. The use of an automated liquid handler can improve consistency.[1] 2. Perform System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[2] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the MRM analysis of 7α-Hydroxy-4-cholesten-3-one and its deuterated internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 7α-Hydroxy-4-cholesten-3-one (C4) | 401.2 | 177.1 |
| 7α-Hydroxy-4-cholesten-3-one-d7 (C4-d7) | 408.2 | 177.1 |
Note: Optimal collision energy and declustering potential are instrument-dependent and should be determined empirically. However, a systematic approach to optimize these parameters is crucial for achieving the required sensitivity.[3]
Experimental Protocol
This section provides a detailed methodology for the MRM analysis of C4 in human serum.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add an appropriate amount of C4-d7 internal standard solution.
-
Add 400 µL of acetonitrile containing 2% formic acid to precipitate the proteins.[2]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient: A suitable gradient should be developed to ensure the separation of C4 from potential interferences. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute C4, and then return to initial conditions for column re-equilibration.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]
-
MRM Transitions:
-
C4: m/z 401.2 → 177.1
-
C4-d7: m/z 408.2 → 177.1
-
-
Instrument Parameters: The following parameters should be optimized for the specific instrument being used:
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Collision Energy (CE)
-
Declustering Potential (DP)
-
4. Data Analysis
-
Integrate the chromatographic peaks for both C4 and C4-d7.
-
Calculate the peak area ratio of C4 to C4-d7.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of C4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for MRM analysis of 7α-Hydroxy-4-cholesten-3-one.
Caption: Precursor and product ion relationship for C4 and its internal standard.
References
dealing with endogenous interference in 7alpha-Hydroxy-4-cholesten-3-one assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7α-Hydroxy-4-cholesten-3-one (C4) assays, with a focus on addressing endogenous interference.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 7α-Hydroxy-4-cholesten-3-one (C4), a key biomarker for bile acid synthesis. The primary analytical method discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying C4 in biological matrices.
Issue 1: High Variability in C4 Measurements Between Replicates
Question: My replicate injections of the same sample are showing high variability in C4 concentrations. What are the potential causes and solutions?
Answer: High variability between replicate injections can stem from several sources, from sample collection to the analytical instrument. Here's a step-by-step guide to troubleshoot this issue:
-
Pre-analytical Considerations:
-
Diurnal Variation: C4 levels exhibit a diurnal rhythm. Ensure that all samples were collected at a consistent time, preferably in the morning after an overnight fast, to minimize biological variability.[1]
-
Sample Stability: C4 is generally stable in unseparated blood for up to 12 hours at 20°C. However, prolonged delays in processing can lead to a decline in C4 concentrations. For optimal stability, serum or plasma should be separated from cells within two hours of venipuncture and stored frozen.[2][3][4]
-
-
Sample Preparation:
-
Inconsistent Extraction: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are common sample preparation methods. Inconsistent technique, such as variations in vortexing time or solvent volumes, can lead to variable recovery. Ensure your extraction protocol is standardized and followed precisely for all samples.
-
Internal Standard (IS) Addition: Inaccurate or inconsistent addition of the internal standard (a stable isotope-labeled C4, such as d7-C4) is a common source of error. Use a calibrated pipette and ensure the IS is fully dissolved and homogenously mixed with the sample.
-
-
LC-MS/MS System:
-
Injector Performance: A malfunctioning autosampler can introduce variability. Check for leaks, and ensure the injector loop is being filled completely and consistently.
-
Column Integrity: A deteriorating column can lead to poor peak shape and inconsistent retention times, affecting integration and quantification. Flush the column or replace it if necessary.
-
Ion Source Stability: An unstable electrospray can cause fluctuating signal intensity. Clean the ion source and ensure a stable spray is maintained throughout the analytical run.
-
Issue 2: Poor Sensitivity or Low C4 Signal
Question: I am observing a weak signal for C4, close to the lower limit of quantification (LLOQ), even in samples where I expect higher concentrations. How can I improve the sensitivity of my assay?
Answer: Low signal intensity for C4 can be a result of issues with the sample preparation, chromatography, or mass spectrometry settings.
-
Sample Preparation & Extraction:
-
Extraction Recovery: Your chosen extraction method may have low recovery for C4. A study comparing simple extraction procedures found that while all tested methods had comparable recoveries (88-97%), the choice of method can be optimized based on other factors like the level of deproteination needed.[5][6] Consider evaluating different extraction solvents or a different sample cleanup technique like solid-phase extraction (SPE) to improve recovery.
-
Solvent Evaporation: If your protocol involves an evaporation step, ensure the sample is not being heated excessively, as this can lead to degradation of C4. Use a gentle stream of nitrogen and a controlled temperature.
-
-
LC-MS/MS Optimization:
-
Mobile Phase Additives: The choice of mobile phase additives can significantly impact ionization efficiency. For steroids like C4, additives that promote protonation in positive ion mode are often beneficial.
-
Mass Spectrometer Parameters: Optimize the MS parameters, including collision energy, declustering potential, and gas settings, to maximize the signal for the specific C4 transitions.
-
Derivatization: While many methods aim to avoid it, derivatization can be used to enhance the ionization efficiency and sensitivity of C4 analysis.
-
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
Question: I am seeing extra peaks in my chromatograms that are interfering with the C4 peak or its internal standard. What could be the source of these interferences?
Answer: Endogenous compounds from the biological matrix are the most common source of interference in C4 assays.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of C4, leading to inaccurate quantification.
-
Mitigation Strategies: Improve the chromatographic separation to resolve C4 from interfering matrix components. A more rigorous sample cleanup, such as solid-phase extraction (SPE), can also help remove these interferences.
-
-
Structurally Related Compounds: Isomers or metabolites of C4 can have similar mass-to-charge ratios and may interfere with the assay.
-
7-Ketocholesterol (B24107): This is a known potential interferent.[7][8][9][10] Ensure your chromatography can adequately separate C4 from 7-ketocholesterol and other related sterols. High-resolution mass spectrometry can also help differentiate between C4 and interfering compounds with the same nominal mass.
-
-
Contamination: Carryover from a previous high-concentration sample can appear as an unexpected peak. Implement a rigorous wash cycle for the injector and column between samples.
Issue 4: Inconsistent Results with Different Sample Types (Serum vs. Plasma)
Question: I am getting different C4 concentrations when I analyze serum versus plasma from the same subject. Why is this happening?
Answer: The choice of anticoagulant in plasma collection can sometimes interfere with the assay.
-
Anticoagulant Effects: While both serum and plasma are generally acceptable for C4 analysis, some anticoagulants may cause ion suppression or enhancement in the MS source.
-
Recommendation: If you observe discrepancies, it is best to be consistent with the sample type used for all samples in a study. If you must use different sample types, a validation experiment should be performed to assess the impact of the anticoagulant on C4 quantification.
Data Presentation: Comparison of Sample Extraction Methods
A study by Leníček et al. (2016) compared four simple extraction procedures for C4 from serum. The following table summarizes their findings on extraction recovery.[5][6]
| Extraction Method | Type | Extraction Recovery (%) | Key Features |
| Acetonitrile (B52724) Precipitation | One-Phase | 88 ± 5 | Fast, minimal hands-on time. |
| Methanol Precipitation | One-Phase | 92 ± 7 | - |
| Ammonium (B1175870) Sulphate:Acetonitrile | Two-Phase | 97 ± 8 | Maximal deproteination. |
| Zinc Sulphate:Methanol | Two-Phase | 94 ± 6 | - |
Data adapted from Leníček et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2016.[5][6]
All methods were found to be satisfactory in terms of recovery and precision, though none effectively removed phospholipids. The choice of method can be guided by the specific requirements of the assay, such as the need for high throughput (favoring acetonitrile precipitation) or maximal protein removal (favoring the ammonium sulphate:acetonitrile method).[5][6]
Experimental Protocols
Generic Liquid-Liquid Extraction (LLE) Protocol for Serum C4
This protocol is a generalized procedure based on common practices in published literature.
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
-
Internal Standard Addition:
-
To 100 µL of serum, add 10 µL of a working solution of deuterated C4 (e.g., d7-C4) in methanol.
-
Vortex for 5 seconds.
-
-
Protein Precipitation & Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isopropanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Generic Protein Precipitation (PPT) Protocol for Serum C4
This protocol is a simplified extraction method suitable for high-throughput analysis.
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex samples for 10 seconds.
-
-
Internal Standard Addition:
-
To 100 µL of serum, add 10 µL of a working solution of deuterated C4 (e.g., d7-C4) in methanol.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard essential for C4 analysis?
A1: A deuterated internal standard (IS), such as d7-7α-hydroxy-4-cholesten-3-one, is crucial for accurate quantification of endogenous C4. Because the IS is structurally and chemically very similar to the analyte, it behaves similarly during sample preparation and ionization in the mass spectrometer. This allows it to compensate for variations in extraction recovery and for matrix effects (ion suppression or enhancement), leading to more accurate and precise results.
Q2: My C4 results seem to be affected by the patient's diet. Is this possible?
A2: Yes, C4 levels can be influenced by food intake. Bile acid synthesis, and therefore C4 production, has a diurnal rhythm that is affected by meals. For this reason, it is strongly recommended that blood samples for C4 analysis be collected in the morning after an overnight fast to ensure consistency and comparability of results.[1]
Q3: Can medications interfere with C4 measurements?
A3: Yes, certain medications can influence C4 levels by affecting bile acid synthesis. For example, bile acid sequestrants (like cholestyramine) increase bile acid excretion, leading to an upregulation of bile acid synthesis and consequently higher C4 levels. Conversely, some drugs may inhibit bile acid synthesis, resulting in lower C4 concentrations. It is important to have a record of the patient's medications when interpreting C4 results.
Q4: What are the best practices for storing serum/plasma samples for C4 analysis?
A4: For short-term storage (up to 24 hours), separated serum or plasma can be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C to ensure the stability of C4. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.
Q5: I am developing a C4 assay and need to prepare a calibration curve. Since C4 is endogenous, how can I prepare a "blank" matrix?
A5: This is a common challenge in assays for endogenous compounds. There are two primary approaches:
-
Surrogate Matrix: A "surrogate" matrix that does not contain the analyte of interest is used. This could be a synthetic matrix or a biological matrix from a species that does not have endogenous C4.
-
Stripped Matrix: The endogenous C4 is removed from the matrix (e.g., human serum) using a technique like charcoal stripping. The resulting "stripped" serum can then be used to prepare calibration standards.
Visualizations
Caption: Classical bile acid synthesis pathway highlighting the position of 7α-Hydroxy-4-cholesten-3-one (C4).
Caption: General experimental workflow for the analysis of C4 by LC-MS/MS.
Caption: A logical troubleshooting workflow for inaccurate C4 assay results.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scifac.hku.hk [scifac.hku.hk]
- 8. rem.bioscientifica.com [rem.bioscientifica.com]
- 9. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for reducing analytical variability in 7alpha-Hydroxy-4-cholesten-3-one measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the measurement of 7α-Hydroxy-4-cholesten-3-one (C4), a critical biomarker for bile acid synthesis. Our goal is to help you reduce analytical variability and ensure robust, reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for C4 measurement, from sample handling to data analysis.
Issue 1: High Variability in Quality Control (QC) Samples
High variability in QC samples is a common issue that can compromise the validity of an entire analytical run. The following guide provides a systematic approach to troubleshooting this problem.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. Ensure consistent timing for each step, especially incubation and extraction. Automation, such as using a liquid handling robot for supernatant transfer and SPE loading, can improve consistency.[1] |
| Pre-analytical Sample Instability | C4 concentrations can decline in unseparated serum over time, with significant changes observed after 12 hours at 20°C.[2][3] Ensure samples are processed promptly or stored appropriately at -80°C.[4] Avoid repeated freeze-thaw cycles.[5] |
| Internal Standard (IS) Issues | Verify the concentration and stability of the internal standard stock and working solutions. Ensure the IS is added consistently to all samples, calibrators, and QCs.[6] A stable isotope-labeled C4, such as d7-C4, is highly recommended to compensate for variability.[4][5][7][8] |
| Matrix Effects | Assess matrix effects by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.[9] If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using a more effective SPE plate like Waters Oasis PRiME HLB) or adjusting chromatographic conditions to separate interferences.[1] |
| Instrument Performance | Check for fluctuations in instrument performance, such as inconsistent injection volumes or unstable mass spectrometer signals. Run system suitability tests before each batch to ensure the instrument is performing within specifications. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for high QC variability.
Issue 2: Poor Sensitivity / Low Signal-to-Noise Ratio
Achieving a low limit of quantification (LOQ) is crucial for accurately measuring C4 levels, especially in certain patient populations.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Mass Spectrometry Parameters | Optimize MS/MS parameters, including collision energy and precursor/product ion selection. A common transition for C4 is m/z 401.2 → m/z 177.1.[1] |
| Inefficient Sample Extraction and Concentration | Evaluate the recovery of your extraction method. A simple protein precipitation can be effective, but solid-phase extraction (SPE) may provide a cleaner extract and better concentration.[1][8] Ensure the final extract is dissolved in a solvent compatible with the mobile phase to ensure good peak shape. |
| Chromatographic Issues | Ensure the analytical column is appropriate for the analysis. A C18 column is commonly used.[1] Optimize the mobile phase composition and gradient to achieve better peak focusing and separation from interfering compounds. |
| Ion Suppression | Ion suppression due to co-eluting matrix components can significantly reduce sensitivity. Modify the chromatographic method to separate C4 from the suppression zone. A thorough sample cleanup is the most effective way to mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard (IS) to use for C4 analysis?
A stable isotope-labeled (SIL) internal standard, such as 7α-hydroxy-4-cholesten-3-one-d7 (B1151855) (d7-C4), is the gold standard.[4][5][7] SIL standards are chemically identical to the analyte and co-elute, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[9] If a SIL IS is not available, a structural analog with similar physicochemical properties can be considered, though it may not correct for all sources of variability as effectively.[10][11]
Q2: How should I prepare my calibration standards and quality controls?
Due to the presence of endogenous C4 in authentic biological matrices like human serum, a surrogate matrix is often used for preparing calibrators and low-level QCs.[5][8] A common surrogate matrix is a 50:50 mix of acetonitrile (B52724) and water or stripped serum.[5] Higher-level QCs can be prepared by spiking known amounts of C4 into a pooled authentic matrix.
Q3: What are the typical validation parameters for a C4 LC-MS/MS method?
A robust C4 method should be validated according to regulatory guidelines (e.g., FDA or EMA).[3][12][13] Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[9] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[9] Intra-assay %CVs of 3.0%–7.7% have been reported.[4] |
| Linearity | A linear regression should yield a coefficient of determination (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. Reported LOQs range from 0.04 ng/mL to 1.5 nmol/L.[4][7] |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from multiple sources.[9] |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%.[1] |
| Recovery | Should be consistent across the concentration range. Recoveries of around 60% have been deemed acceptable when consistent.[1] |
| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).[5] |
Q4: What are the key steps in a typical sample preparation workflow for C4 analysis?
While methods vary, a common workflow using protein precipitation and solid-phase extraction (SPE) is highly effective for reducing matrix effects and improving sensitivity.
Experimental Workflow Diagram:
Caption: A typical sample preparation workflow for C4 analysis.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Serum C4 Quantification
This protocol is adapted from methodologies reported in the literature.[1][4][7]
1. Sample Preparation (Protein Precipitation & SPE)
-
To 250 µL of serum, standard, or QC, add 750 µL of ice-cold acetonitrile containing 50 nmol/L d7-C4 as an internal standard.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3000g for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or well for SPE.
-
Perform solid-phase extraction using a suitable SPE plate (e.g., Waters Oasis PRiME HLB µElution plate) for desalting and phospholipid removal.[1]
-
Wash the SPE plate to remove polar interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Example Condition |
| LC System | Waters ACQUITY UPLC I-Class[1] |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL[1] |
| Mass Spectrometer | SCIEX QTRAP 5500 or similar triple quadrupole[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | C4: m/z 401.2 → m/z 177.1; C4-d7: m/z 408.2 → m/z 177.1[1] |
Quantitative Data Summary
The following tables summarize key performance characteristics from various published methods for C4 analysis, providing a benchmark for your own method development and validation.
Table 1: Method Performance and Validation Parameters
| Parameter | Method 1[7] | Method 2[4] | Method 3[1] | Method 4[2] |
| Linearity Range | 0–200 ng/mL | Up to 1095 nmol/L | 0.200–200 ng/mL | Up to 1000 nmol/L |
| LLOQ | 0.04 ng/mL | 1.5 nmol/L | 0.200 ng/mL | 5 nmol/L |
| Intra-assay Precision (%CV) | Not Specified | 3.0%–7.7% | 2.1%–10.1% | Not Specified |
| Inter-assay Precision (%CV) | Not Specified | Not Specified | 2.6%–10.1% | Not Specified |
| Accuracy (%) | 93–107% | Not Specified | 98.0%–104.5% | Not Specified |
| Recovery (%) | Average 99% | Not Specified | ~60% | Not Specified |
Table 2: C4 Concentrations in Healthy and Patient Populations
| Population | N | C4 Concentration (Mean ± SD or Range) | Reference |
| Healthy Controls | 111 | 5th–95th percentile: 6–60.7 ng/mL | [7] |
| Healthy Controls | Not Specified | Median: 17.9 ng/mL; Mean: 19.6 ±10.4 ng/mL | [7] |
| IBS-D Patients | 15 | Higher median values than healthy controls | [7] |
| Ileal Resection Patients | 20 | Significantly higher values than healthy controls | [7] |
| Rat Plasma (Endogenous) | 10 lots | 53.0 ± 16.5 ng/mL | [5] |
| Monkey Plasma (Endogenous) | 10 lots | 6.8 ± 5.6 ng/mL | [5] |
References
- 1. celerion.com [celerion.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. An evaluation of the use of serum 7-alpha-hydroxycholestenone as a diagnostic test of bile acid malabsorption causing watery diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. fda.gov [fda.gov]
ensuring linearity and accuracy in 7alpha-Hydroxy-4-cholesten-3-one calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7α-Hydroxy-4-cholesten-3-one (7α-C4) calibration curves. Our goal is to help you ensure the linearity and accuracy of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of 7α-C4.
| Problem | Potential Cause | Suggested Solution |
| Poor Calibration Curve Linearity (r² < 0.99) | Inappropriate calibration range for the expected sample concentrations. | Establish calibration curve ranges based on the expected endogenous levels in your specific matrix (e.g., 1-200 ng/mL for rat plasma, 0.5-100 ng/mL for monkey plasma).[1][2] |
| Suboptimal sample preparation leading to matrix effects. | Utilize a robust sample preparation method such as protein precipitation with acetonitrile (B52724) or liquid-liquid extraction.[3][4][5] The use of a stable isotope-labeled internal standard (e.g., 7α-hydroxy-4-cholesten-3-one-d7) is crucial to compensate for matrix effects.[1][3][6][7] | |
| Contamination of the LC-MS/MS system. | Regularly flush the system and use in-line filters to prevent blockages and contamination.[8] Ensure mobile phases are freshly prepared to avoid microbial growth.[8] | |
| Inaccurate Quality Control (QC) Sample Results | Issues with the internal standard. | Select a stable isotope-labeled (SIL) internal standard, such as 7α-hydroxy-4-cholesten-3-one-d7 (B1151855) (C4-d7), which behaves nearly identically to the analyte during extraction, chromatography, and ionization.[1][6][7][9] |
| Analyte instability in the sample matrix. | Assess the stability of 7α-C4 under your specific storage and handling conditions (e.g., bench-top, freeze-thaw cycles).[1] Studies have shown that 7α-C4 concentrations can decline in unseparated blood over time, with significant changes observed after 12 hours at 20°C.[3][5] | |
| Pipetting or dilution errors. | Ensure all pipettes are properly calibrated. Prepare fresh stock solutions and perform serial dilutions carefully. | |
| Low Signal Intensity or Poor Sensitivity | Inefficient ionization or ion suppression. | Optimize mass spectrometry and liquid chromatography conditions.[6][10] Consider derivatization if sensitivity remains an issue, although methods exist that achieve required limits without it.[3][6] Adjust ion source parameters like gas flow and temperature.[11] |
| Suboptimal sample extraction and recovery. | A simple protein precipitation with 2% formic acid in acetonitrile has been shown to be effective.[6][10] For highly protein-bound compounds, acid treatment can help dissociate the analyte from plasma proteins.[10] | |
| Peak Tailing or Splitting in Chromatogram | Column contamination or degradation. | Flush the column regularly. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Inappropriate injection solvent. | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[8] | |
| Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or consider a different column chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a 7α-C4 calibration curve?
A1: The linear range for 7α-C4 calibration curves can vary depending on the biological matrix and the sensitivity of the LC-MS/MS method. Published methods have demonstrated good linearity across different ranges. For instance, one method showed linearity from 5 to 300 ng/mL (R² = 0.9977), while another reported a linear range of 0-200 ng/mL.[7][12][13] It is recommended to establish a range that covers the expected concentrations in your study samples.[1][2]
Q2: What is the recommended internal standard for 7α-C4 analysis?
A2: The most appropriate internal standard is a stable isotope-labeled version of the analyte, such as 7α-hydroxy-4-cholesten-3-one-d7 (C4-d7).[1][7][12] This type of internal standard has very similar physicochemical properties to the analyte, ensuring it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variability.[9]
Q3: How can I minimize matrix effects in my 7α-C4 assay?
A3: To minimize matrix effects, a robust sample preparation method is essential. Techniques like protein precipitation and liquid-liquid extraction are commonly used.[3][4][5] The use of a surrogate matrix for the calibration curve can also help overcome interference from endogenous 7α-C4.[6][10] Furthermore, a stable isotope-labeled internal standard is crucial for compensating for any remaining matrix effects.[3][5]
Q4: What are the key considerations for sample stability?
A4: The stability of 7α-C4 in biological samples is a critical factor. It's important to evaluate its stability under various conditions, including bench-top storage, multiple freeze-thaw cycles, and long-term frozen storage.[1] For instance, one study found that 7α-C4 concentrations in unseparated blood can decline by up to 14% after 72 hours at 20°C, although the change was not significant for up to 12 hours.[3][5] It is advisable to process and freeze samples as soon as possible after collection.
Q5: My assay is not sensitive enough. How can I improve the Lower Limit of Quantification (LLOQ)?
A5: To improve the LLOQ, you can systematically optimize several parameters. This includes fine-tuning the mass spectrometry settings, optimizing the liquid chromatography conditions for better peak shape and separation, and refining the sample extraction procedure to improve recovery and reduce matrix suppression.[6][10] While some methods use derivatization to enhance sensitivity, robust methods that achieve an LLOQ as low as 0.50 ng/mL without derivatization have been developed.[6]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the analysis of 7α-C4 in human serum.[6][10]
-
Spike Internal Standard: To 100 µL of serum sample, add the appropriate amount of 7α-hydroxy-4-cholesten-3-one-d7 (C4-d7) internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 2% formic acid to the sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Preparation of Calibration Standards
This protocol describes the preparation of calibration standards using a surrogate matrix to avoid interference from endogenous 7α-C4.
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of 7α-C4 and a 0.5 mg/mL stock solution of C4-d7 in acetonitrile.[7]
-
Prepare Spiking Solutions: Create a series of 7α-C4 spiking solutions by diluting the stock solution with a methanol:water (1:1, v/v) mixture to achieve the desired concentrations for the calibration curve.[7]
-
Prepare Calibration Curve: Use a steroid-free serum or another suitable surrogate matrix to prepare the calibration standards by spiking the matrix with the different concentrations of the 7α-C4 spiking solutions.[7] Add a constant concentration of the C4-d7 internal standard to each calibration level.
Visualizations
References
- 1. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of serum 7alpha-hydroxy-4-cholesten-3-one (or 7alphaC4), a surrogate test for bile acid malabsorption in health, ileal disease and irritable bowel syndrome using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 7alpha-Hydroxy-4-cholesten-3-one and FGF19 as Biomarkers for Bile Acid Malabsorption
For Researchers, Scientists, and Drug Development Professionals
Bile acid malabsorption (BAM) is a common cause of chronic diarrhea, yet it often goes underdiagnosed due to the limitations of current diagnostic methods. The gold-standard selenium-75-homocholic acid taurine (B1682933) (SeHCAT) test is not widely available in many countries. This has spurred the investigation of serum-based biomarkers as more accessible alternatives. This guide provides an in-depth comparison of two of the most promising of these biomarkers: 7alpha-Hydroxy-4-cholesten-3-one (C4) and Fibroblast Growth Factor 19 (FGF19).
Performance Characteristics
Both C4, a direct measure of bile acid synthesis, and FGF19, a key regulator of this process, have demonstrated utility in identifying patients with BAM. A significant inverse correlation between C4 and FGF19 levels has been observed in patients with BAM.[1][2][3][4] Generally, in BAM, elevated C4 levels and decreased FGF19 levels are expected. The following tables summarize the diagnostic performance of each biomarker from various studies.
| Biomarker | Cut-off Value | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference Study |
| C4 | >28 ng/mL | - | - | - | - | Pattni S, et al. (2012)[2] |
| >30 ng/mL | 90% (Type 1), 97% (Type 2) | 77% (Type 1), 74% (Type 2) | - | - | Unnamed Study[5] | |
| >35 ng/mL | - | - | 74% | 98% | Brydon WG, et al.[2] | |
| >48.3 ng/mL | 90.9% | 84.4% | - | - | Boland B, et al.[6] | |
| >48.9 ng/mL | 82.6% | 84.3% | - | - | Lenicek M, et al. (2021)[3] | |
| >52.1 ng/mL | - | 83% | - | - | Vijayvargiya P, et al. (2017)[7] | |
| >60 ng/mL | - | - | - | - | Pattni S, et al. (2012)[2] | |
| FGF19 | <60 pg/mL | 80% | 68% | - | - | Lenicek M, et al.[8] |
| <61.7 pg/mL | 83% | 78% | - | - | Vijayvargiya P, et al. (2017)[7][9] | |
| <117.3 pg/mL | 91.3% | 79.3% | - | - | Chang et al.[10] | |
| ≤145 pg/mL | 58% | 79% (for C4 >28 ng/mL) | 61% | 82% | Pattni S, et al. (2012)[2][4][8] | |
| ≤145 pg/mL | 74% | 72% (for C4 >60 ng/mL) | - | - | Pattni S, et al. (2012)[2][4] | |
| 146 pg/mL | 58% | 85% (vs. SeHCAT <10%) | - | - | Unnamed Study[11] | |
| 150 pg/mL | 47% | 89% (vs. SeHCAT <15%) | 83% | 62% | Unnamed Study[11] |
When used in combination, the sensitivity of C4 and FGF19 can be enhanced. For instance, one study noted that the sensitivity increased to 50% with a combined specificity of 65%.[7] Another study found that combining FGF19 values with serum C4, BMI, and patient age increased sensitivity to 68%.[7]
Signaling Pathways and Experimental Workflows
To understand the basis of these biomarkers, it is crucial to examine their roles in the regulation of bile acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid formation in man: metabolism of 7 -hydroxy-4-cholesten-3-one in bile fistula patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum concentrations of this compound reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are FGF19 modulators and how do they work? [synapse.patsnap.com]
- 7. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 8. The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. page-meeting.org [page-meeting.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Serum C4 Levels as a Surrogate Marker for SeHCAT Retention in Bile Acid Malabsorption: A Comparative Guide
For researchers and drug development professionals investigating bile acid malabsorption (BAM), the quest for a convenient and reliable diagnostic marker is paramount. The gold-standard 75SeHCAT (75Selenium-homocholic acid taurine) test, while accurate, has logistical and availability challenges. This has led to the evaluation of serum 7alpha-Hydroxy-4-cholesten-3-one (C4), a bile acid precursor, as a potential surrogate. This guide provides a comprehensive comparison of serum C4 levels with SeHCAT retention test results, supported by experimental data and protocols.
Correlation and Diagnostic Accuracy: A Data-Driven Comparison
Multiple studies have investigated the relationship between serum C4 concentrations and SeHCAT retention, demonstrating a significant correlation and highlighting C4's potential as a screening tool for BAM. Elevated C4 levels reflect increased bile acid synthesis, which is a physiological response to the excessive fecal loss of bile acids characteristic of BAM.
A strong inverse correlation between serum C4 levels and SeHCAT retention has been consistently reported. One study involving 28 patients with chronic diarrhea found a highly significant positive correlation between the fractional catabolic rate of SeHCAT and serum C4 levels (Rs = 0.80, p < 0.001), indicating that as bile acid loss increases (lower SeHCAT retention), hepatic synthesis of bile acids (and thus serum C4) increases.[1][2] Another study with 164 patients reported a significant correlation between the fractional catabolic rate of SeHCAT and serum C4 (r = 0.63, P < 0.0001).[3]
The diagnostic performance of serum C4 in identifying BAM, typically defined by a SeHCAT retention of ≤10%, has been evaluated in various patient populations. The following table summarizes key performance characteristics from several studies.
| Study Cohort | C4 Cut-off | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) |
| Patients with chronic diarrhea | >48 ng/mL | 90% | 79% | 73% | 92% | Not Reported |
| Patients referred for SeHCAT | >120 nmol/L | 37% | 96% | Not Reported | Not Reported | 0.82 |
| Patients with IBS-D or functional diarrhea | Not Specified | 90% | 79% | 74% | 98% | Not Reported |
| Patients with microscopic colitis and IBD | >48.9 ng/ml | 82.6% | 84.3% | Not Reported | Not Reported | Not Reported |
| Systematic Review Data | Not Specified | 85.2% | 71.1% | Not Reported | Not Reported | Not Reported |
Note: Conversion of C4 units may be necessary for direct comparison across studies (e.g., nmol/L to ng/mL).
These data suggest that while serum C4 has a high negative predictive value, making it a useful tool to rule out BAM, its sensitivity and specificity can vary depending on the patient population and the chosen cut-off value.[3][4][5][6][7][8]
The Underpinning Physiology: Bile Acid Synthesis Pathway
The rationale for using serum C4 as a marker for BAM lies in the negative feedback regulation of bile acid synthesis. When bile acids are malabsorbed in the terminal ileum, the reduced return of bile acids to the liver via the portal circulation leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. 7α-Hydroxy-4-cholesten-3-one (C4) is a direct downstream product of CYP7A1 activity. Therefore, elevated serum C4 levels are an indirect measure of increased bile acid synthesis.
Caption: Simplified pathway of bile acid synthesis and its regulation.
Experimental Protocols
Measurement of Serum 7α-Hydroxy-4-cholesten-3-one (C4)
The quantification of serum C4 is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][10]
Sample Collection and Preparation:
-
Fasting Sample: A fasting morning blood sample is required due to diurnal variations in C4 levels.[11]
-
Exclusion Criteria: Patients should ideally discontinue bile acid sequestrants for at least 24 hours and statins for 5 days prior to sample collection, as these medications can influence bile acid metabolism.[11]
-
Serum Separation: Blood is collected in a serum separator tube. After clotting, the sample is centrifuged to separate the serum.
-
Storage: The separated serum should be stored frozen until analysis to ensure the stability of C4.[10]
LC-MS/MS Analysis:
-
Extraction: C4 is extracted from the serum, often using a liquid-liquid or solid-phase extraction method. A deuterated internal standard of C4 is added to the sample prior to extraction to account for analytical variability.[10]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The C4 is separated from other serum components on a C18 analytical column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. C4 is detected and quantified using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions.
SeHCAT Retention Test
The SeHCAT test is a nuclear medicine procedure that directly measures the whole-body retention of a synthetic, radiolabeled bile acid analogue, 75Selenium-homocholic acid taurine.[12]
Procedure:
-
Day 0 (Administration and Baseline Scan): The patient swallows a capsule containing a small, known amount of 75SeHCAT.[13][14][15] A baseline scan is performed using a gamma camera to measure the initial amount of radioactivity in the body. This scan is typically done 1 to 3 hours after capsule ingestion.[12][16]
-
Day 7 (Retention Scan): Seven days later, a second scan is performed using the same gamma camera and imaging parameters to measure the amount of 75SeHCAT remaining in the body.[13][15]
-
Calculation of Retention: The percentage of SeHCAT retained is calculated by dividing the radioactivity measured on day 7 by the radioactivity measured on day 0 and multiplying by 100.
Interpretation of Results:
-
Normal Retention: >15%
-
Mild BAM: 10-15%
-
Moderate BAM: 5-10%
-
Severe BAM: <5%
A retention value of less than 10% is often used as a cut-off for a definitive diagnosis of BAM.[5]
Comparative Workflow
The following diagram illustrates a typical workflow for comparing serum C4 levels with SeHCAT test results in a clinical research setting.
Caption: Experimental workflow for correlating serum C4 and SeHCAT.
Conclusion
Serum 7α-Hydroxy-4-cholesten-3-one (C4) demonstrates a strong correlation with SeHCAT retention and serves as a valuable, minimally invasive screening tool for bile acid malabsorption. Its high negative predictive value is particularly useful for excluding BAM in patients with chronic diarrhea.[3] While the SeHCAT test remains the gold standard for a definitive diagnosis, serum C4 measurement offers a more accessible and less burdensome alternative for initial investigation and for monitoring therapeutic responses in clinical and research settings. Further standardization of C4 cut-off values across different patient populations will enhance its clinical utility.
References
- 1. Serum 7 alpha-hydroxy-4-cholesten-3-one concentrations in the evaluation of bile acid malabsorption in patients with diarrhoea: correlation to SeHCAT test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum 7 alpha-hydroxy-4-cholesten-3-one concentrations in the evaluation of bile acid malabsorption in patients with diarrhoea: correlation to SeHCAT test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Performance Characteristics of Serum C4 and FGF19 Measurements to Exclude the Diagnosis of Bile Acid Diarrhoea in IBS-Diarrhoea and Functional Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Real-world experience with the diagnosis of bile acid malabsorption (BAM) using serum 7-alpha-C4 and 48-hour stool bile acids | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 7. Bile acid malabsorption as a cause of chronic diarrhea: diagnostic value of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gut.bmj.com [gut.bmj.com]
- 11. 7AC4, Bile Acid Synthesis, Serum - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]
- 12. Background and definition of the decision problem - SeHCAT (tauroselcholic [75selenium] acid) for the investigation of bile acid diarrhoea in adults: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 14. royalberkshire.nhs.uk [royalberkshire.nhs.uk]
- 15. gatesheadhealth.nhs.uk [gatesheadhealth.nhs.uk]
- 16. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
7α-Hydroxy-4-cholesten-3-one (C4): A Validated Surrogate Marker for CYP7A1 Activity in Drug Development and Clinical Research
An Objective Comparison Guide for Researchers and Scientists
The accurate assessment of hepatic Cytochrome P450 7A1 (CYP7A1) activity, the rate-limiting enzyme in the classic bile acid synthesis pathway, is crucial for understanding cholesterol homeostasis and the pathophysiology of various liver and gastrointestinal diseases. 7α-Hydroxy-4-cholesten-3-one (C4), a stable intermediate in this pathway, has emerged as a reliable serum biomarker for CYP7A1 activity. This guide provides a comprehensive comparison of C4 with other markers, detailed experimental protocols, and supporting data to validate its use in research and drug development.
The Role of C4 in the Bile Acid Synthesis Pathway
CYP7A1, located in the endoplasmic reticulum of hepatocytes, catalyzes the initial and rate-limiting step in the conversion of cholesterol to bile acids by hydroxylating cholesterol to 7α-hydroxycholesterol.[1] This product is then converted by hydroxysteroid dehydrogenase 3B7 to C4, which serves as a common precursor for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid.[1] Because of its position in the pathway and its stability, the concentration of C4 in serum directly reflects the rate of bile acid synthesis and, consequently, the activity of CYP7A1.[2][3][4]
Caption: The classical bile acid synthesis pathway, highlighting the role of CYP7A1 and C4.
Comparison of C4 with Alternative Markers
The validation of C4 as a biomarker for CYP7A1 activity has been established through strong correlations with direct measurements of bile acid synthesis. While other methods exist, C4 offers a convenient and reliable alternative.
| Marker/Method | Principle | Advantages | Disadvantages |
| 7α-Hydroxy-4-cholesten-3-one (C4) | Measurement of a stable intermediate in the bile acid synthesis pathway in serum.[2][3] | Minimally invasive (serum sample), strong correlation with CYP7A1 activity, reflects real-time synthesis.[4] | Requires specialized equipment (LC-MS/MS or HPLC), diurnal variation necessitates standardized collection times.[5] |
| SeHCAT (75Se-homocholic acid taurine) Test | Measures the whole-body retention of a radiolabeled synthetic bile acid analogue over seven days.[3] | Considered a "gold standard" for assessing bile acid malabsorption. | Involves administration of a radioactive substance, cumbersome for patients (multiple visits), reflects overall bile acid pool loss rather than direct synthesis. |
| Fibroblast Growth Factor 19 (FGF19) | Measurement of a gut-derived hormone that inhibits CYP7A1 expression. | Minimally invasive (serum sample), provides insight into the regulation of bile acid synthesis. | Indirect marker of CYP7A1 activity, can be influenced by factors other than bile acid synthesis. |
| Direct CYP7A1 Enzyme Activity Assay | In vitro measurement of CYP7A1 activity in liver microsomes.[6] | Provides a direct measurement of enzyme function. | Highly invasive (requires liver biopsy), not feasible for routine clinical use or large-scale studies. |
Correlation of Serum C4 with Bile Acid Synthesis
| Study Population | Correlation with Cholic Acid Synthesis | Correlation with Chenodeoxycholic Acid Synthesis | Correlation with Total Primary Bile Acid Synthesis | Reference |
| Patients with gallstones (n=15) | r = 0.59, P = 0.02 | r = 0.75, P = 0.001 | r = 0.83, P < 0.001 | [2] |
| Patients with gallstones and chronic cholestatic liver disease (n=20) | r = 0.75, P < 0.001 | r = 0.77, P < 0.001 | r = 0.87, P < 0.001 | [2] |
| Hyperlipidemic patients (n=40) | r = 0.81, P < 0.001 (with cholesterol 7α-hydroxylation rates) | - | - | [7] |
Experimental Protocols
The most common and robust method for the quantification of C4 in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Serum C4 Quantification
This protocol is a generalized representation based on published methods.[8][9][10]
Caption: A typical experimental workflow for the measurement of C4 in serum using LC-MS/MS.
Detailed Methodological Steps:
-
Sample Collection and Handling:
-
Collect blood samples from fasting subjects to minimize diurnal variations.
-
Separate serum by centrifugation.
-
Store serum samples at -80°C until analysis. C4 is stable in unseparated blood for up to 12 hours at 20°C.[10]
-
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a defined volume of serum (e.g., 100 µL), add a deuterated C4 internal standard.
-
Precipitate proteins by adding a solvent such as acetonitrile, followed by vortexing and centrifugation.
-
Perform liquid-liquid or solid-phase extraction to purify the sample and concentrate the analyte.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a suitable mobile phase gradient.
-
Detect and quantify C4 and its internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known C4 concentrations.
-
Calculate the concentration of C4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Alternative Method: ELISA
Enzyme-linked immunosorbent assays (ELISAs) are also available for the measurement of C4 and offer a higher-throughput option.[11] These are typically competitive ELISAs where C4 in the sample competes with a labeled C4 for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of C4 in the sample. While convenient, ELISAs may have different sensitivity and specificity profiles compared to LC-MS/MS.
Logical Comparison: C4 vs. SeHCAT
References
- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate this compound in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 6. An isocratic high-performance liquid chromatography assay for CYP7A1-catalyzed cholesterol 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egeneinc.com [egeneinc.com]
comparative analysis of 7alpha-Hydroxy-4-cholesten-3-one levels in different patient cohorts
Serum 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate in the classical bile acid synthesis pathway, is emerging as a valuable biomarker for assessing the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process.[1][2][3] Its levels in circulation directly reflect the rate of hepatic bile acid production, making it a powerful tool for investigating disorders related to bile acid metabolism.[3][4][5] This guide provides a comparative analysis of C4 levels in various patient populations, details the experimental protocols for its measurement, and illustrates the relevant biological pathways and workflows.
Comparative Analysis of Serum C4 Levels
The concentration of serum C4 varies significantly across different patient cohorts, reflecting underlying differences in bile acid synthesis and regulation. The following table summarizes representative C4 levels from various studies. It is important to note that absolute values can vary between laboratories due to differences in methodology and patient populations.
| Patient Cohort | N | Mean/Median C4 Level (ng/mL) | Range (ng/mL) | Key Findings | Reference |
| Healthy Controls | 111 | - | 6 - 60.7 (5th-95th percentile) | Establishes a baseline for normal bile acid synthesis. | [6] |
| - | 12 (median) | 3 - 40 | Provides a reference range for healthy individuals. | [4] | |
| 100 (children) | 22.8 (mean) | - (SD: 15.8) | Upper limit of normal in children established at 66.5 ng/mL. | [7] | |
| Bile Acid Malabsorption (BAM) | - | Elevated | - | C4 levels are increased due to loss of negative feedback inhibition of CYP7A1.[2][8] | [2][8] |
| Ileal Resection | - | 397 (median) | 128 - 750 | Demonstrates significantly elevated C4 due to impaired bile acid reabsorption. | [4] |
| 10 (children) | 81.2 (mean) | - | Significantly higher C4 in pediatric patients with ileal resection. | [9] | |
| Crohn's Disease (CD) | 24 | Significantly Higher | - | Elevated C4 levels are observed, particularly in patients with ileal involvement. | [6] |
| 44 (children) | - | 70.8 - 269.3 (in 23% of patients) | Increased C4 is common in pediatric CD, especially with diarrhea and ileal resection.[9] | [9] | |
| Irritable Bowel Syndrome with Diarrhea (IBS-D) | 15 | Higher than controls | - | Suggests a subset of IBS-D patients may have underlying bile acid malabsorption.[6] | [6] |
| Cholestatic Liver Disease | 5 | - | - | Included in a study showing a strong correlation between C4 and bile acid synthesis. | [3][10] |
| Liver Cirrhosis | - | <1.5 (median) | <0.9 - 38 | Reduced C4 levels indicate decreased bile acid production in advanced liver disease. | [4] |
| Extrahepatic Cholestasis | - | <1.5 (median) | <0.9 - 3 | Markedly low C4 levels reflect impaired bile acid synthesis. | [4] |
| Cholestyramine Treatment | - | 188 (median) | 54 - 477 | This bile acid sequestrant induces a significant increase in C4 levels. | [4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context and measurement of C4, the following diagrams illustrate the classical bile acid synthesis pathway and a typical experimental workflow for C4 quantification.
Caption: Classical Bile Acid Synthesis Pathway Highlighting C4.
Caption: Typical Experimental Workflow for Serum C4 Measurement.
Experimental Protocols
The quantification of serum C4 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12][13] While specific parameters may vary, the general methodology is consistent.
Sample Preparation
-
Serum Collection : Blood samples are typically collected in the morning after an overnight fast due to diurnal variations in C4 levels.[14] Serum is separated from the blood cells by centrifugation.
-
Internal Standard Spiking : A known amount of a stable isotope-labeled internal standard, such as d7-7α-hydroxy-4-cholesten-3-one (d7-C4), is added to the serum sample.[6][11] This allows for accurate quantification by correcting for any sample loss during preparation and for matrix effects during analysis.
-
Protein Precipitation : Proteins in the serum are precipitated to prevent interference with the analysis. This is commonly achieved by adding a solvent like acetonitrile.[6][11]
-
Extraction : After protein precipitation and centrifugation, the supernatant containing C4 and the internal standard is transferred for analysis.[6] Some methods may incorporate a solid-phase extraction (SPE) step for further purification.[1]
LC-MS/MS Analysis
-
Chromatographic Separation : The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6][11] The components of the sample are separated on a C18 analytical column.[1]
-
Mass Spectrometric Detection : The separated components are then introduced into a tandem mass spectrometer. The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both C4 and the internal standard are monitored for highly selective and sensitive detection.
-
Quantification : A calibration curve is generated using standards with known concentrations of C4.[6] The concentration of C4 in the unknown samples is then determined by comparing the peak area ratio of C4 to the internal standard against the calibration curve.
The development and validation of these methods ensure accuracy, precision, and robustness for clinical and research applications.[11] The lower limit of quantification is typically in the range of 0.04 to 0.50 ng/mL, allowing for the measurement of C4 across a wide range of physiological and pathological conditions.[6][11]
References
- 1. celerion.com [celerion.com]
- 2. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 3. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labcorp.com [labcorp.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel LC-MS/MS method for assay of this compound in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayocliniclabs.com [mayocliniclabs.com]
Establishing Reference Intervals for 7α-Hydroxy-4-cholesten-3-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing accurate reference intervals for biomarkers is a critical step in clinical assay development and validation. This guide provides a comparative overview of 7α-Hydroxy-4-cholesten-3-one (C4), a key biomarker for bile acid synthesis, and its alternative, Fibroblast Growth Factor 19 (FGF19). It includes a summary of established reference intervals, detailed experimental protocols, and visualizations of the biochemical pathway and experimental workflow.
Comparative Analysis of C4 and FGF19 as Biomarkers of Bile Acid Synthesis
7α-Hydroxy-4-cholesten-3-one (C4) is a direct intermediate in the classical bile acid synthesis pathway, and its serum concentration reflects the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1] This makes C4 a sensitive and specific marker of hepatic bile acid production.[2] An alternative biomarker, Fibroblast Growth Factor 19 (FGF19), is an enterokine released from the ileum in response to bile acid absorption, which in turn suppresses CYP7A1 expression in the liver, thus providing an indirect measure of bile acid synthesis.
The choice between C4 and FGF19 often depends on the specific research question and the available analytical capabilities. While C4 provides a direct snapshot of bile acid synthesis, FGF19 reflects the feedback regulation of this pathway.
Reference Intervals for Serum 7α-Hydroxy-4-cholesten-3-one in a Healthy Adult Population
The following table summarizes published reference intervals for C4 in healthy adult populations, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that reference intervals can vary based on the specific population studied and the analytical method used.
| Study Population | Number of Subjects (n) | Analytical Method | Reference Interval (ng/mL) |
| Healthy Volunteers | 111 | LC-MS/MS | 6.0–60.7 (5th–95th percentile)[3][4] |
| Healthy Individuals | Not Specified | LC-MS/MS | 2.5–63.2 (Central 95th percentile)[5] |
| Normal Subjects | 106 | Not Specified | 6–48[6] |
| Non-disease Individuals | 120 | LC-MS/MS | 1.8–57[7] |
| Healthy Children (for comparison) | 100 | HPLC-UV | Mean: 22.8 ± 15.8, Upper limit: 66.5[8] |
Performance Comparison of C4 and FGF19
This table presents a comparison of the diagnostic performance of C4 and FGF19 in the context of bile acid malabsorption, a condition characterized by increased bile acid synthesis.
| Biomarker | Condition | Sensitivity | Specificity | Cut-off Value |
| 7α-Hydroxy-4-cholesten-3-one (C4) | Bile Acid Malabsorption | 90% | 79% | Not Specified[6] |
| Bile Acid Diarrhea | 82% | 53% | >63.2 ng/mL | |
| Fibroblast Growth Factor 19 (FGF19) | Bile Acid Diarrhea (detecting C4 >28 ng/mL) | 58% | 79% | 145 pg/mL[9] |
| Bile Acid Diarrhea (detecting C4 >60 ng/mL) | 74% | 72% | 145 pg/mL[9] |
Experimental Protocols
Measurement of 7α-Hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
This protocol outlines a typical method for the quantification of C4 in human serum using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add a deuterated internal standard (e.g., d7-7α-hydroxy-4-cholesten-3-one).[3]
-
Add 2% formic acid in acetonitrile (B52724) for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is employed to separate C4 from other serum components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 10-20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for C4 and its internal standard.
-
C4 Transition: The exact m/z values will depend on the specific adduct formed (e.g., [M+H]+).
-
Internal Standard Transition: A specific transition for the deuterated internal standard is monitored.
-
4. Quantification
-
A calibration curve is generated using known concentrations of C4 standards.
-
The concentration of C4 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Measurement of Fibroblast Growth Factor 19 (FGF19) by ELISA
This protocol describes a general procedure for a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of FGF19 in human serum.
1. Plate Preparation
-
A microplate pre-coated with a capture antibody specific for FGF19 is used.
2. Assay Procedure
-
Add standards, controls, and samples to the wells and incubate to allow FGF19 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for FGF19 and incubate. This antibody will bind to a different epitope on the captured FGF19.
-
Wash the wells again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Wash the wells to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
3. Detection and Quantification
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the FGF19 standards.
-
Determine the concentration of FGF19 in the samples by interpolating their absorbance values from the standard curve.
Visualizing Key Processes
Bile Acid Synthesis and its Regulation by FGF19
The following diagram illustrates the classical pathway of bile acid synthesis, highlighting the role of C4 and the negative feedback regulation by FGF19.
Caption: Bile acid synthesis pathway and FGF19 feedback loop.
Experimental Workflow for Establishing Reference Intervals
This diagram outlines the key steps involved in establishing reference intervals for a biomarker like C4 in a healthy population.
Caption: Workflow for establishing biomarker reference intervals.
References
- 1. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 2. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]
- 6. fn-test.com [fn-test.com]
- 7. medrxiv.org [medrxiv.org]
- 8. celerion.com [celerion.com]
- 9. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 7alpha-Hydroxy-4-cholesten-3-one assay performance
For researchers, scientists, and professionals in drug development, the accurate measurement of 7α-Hydroxy-4-cholesten-3-one (C4) is crucial for assessing bile acid synthesis and the activity of cholesterol 7α-hydroxylase (CYP7A1). This guide provides an objective comparison of published assay methodologies, focusing on performance data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Quantitative Performance Data
The following tables summarize the key performance metrics of different LC-MS/MS assays for C4 quantification in human serum or plasma. These metrics are essential for evaluating the suitability of a method for specific research or clinical applications.
Table 1: Assay Linearity and Sensitivity
| Study/Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Donato et al. (2017)[1] | 1.4 - 338 | 1.4 |
| Camilleri et al. (2016)[2][3][4] | 0 - 200 | 0.04 |
| Celerion (2022)[5] | 0.200 - 200 | 0.200 |
| Johnson et al. (2016)[6] | Not Specified | 0.50 |
| Honda et al.[2] | 0 - 200 | Not Specified |
| Atkins et al. (2024)[7] | Up to 1000 nmol/L (~400 ng/mL) | 5 nmol/L (~2 ng/mL) |
| Gray et al. (2023)[8] | Up to 1095 nmol/L (~438 ng/mL) | 1.5 nmol/L (~0.6 ng/mL) |
Table 2: Assay Accuracy and Precision
| Study/Method | Accuracy (% Bias or Recovery) | Precision (%CV) |
| Donato et al. (2017)[1] | Precise and Accurate | Not Specified |
| Camilleri et al. (2016)[2][3][4] | Average Recovery: 99% (93-107%) | Not Specified |
| Celerion (2022)[5] | 98.0 - 104.5% | 2.1 - 10.1% |
| Lenicek et al. (2016)[9][10] | Extraction Recovery: 88 - 97% | Intra-assay CV < 10% |
| Gray et al. (2023)[8] | Not Specified | Intra-assay CV: 3.0 - 7.7% |
| Honda et al.[11] | Mean Recovery: 93.4% | RSD between preps: 5.7%, RSD between measurements: 3.9% |
Bile Acid Synthesis Pathway
The synthesis of bile acids from cholesterol is a critical metabolic pathway in the liver. The initial and rate-limiting step is the conversion of cholesterol to 7α-hydroxycholesterol, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). 7α-Hydroxy-4-cholesten-3-one (C4) is a subsequent, stable intermediate in this pathway, making its serum concentration a valuable biomarker for CYP7A1 activity and the overall rate of bile acid synthesis.[5][12]
Experimental Protocols
The methodologies employed for C4 analysis predominantly involve LC-MS/MS, which offers high sensitivity and specificity. While specific instrument parameters vary, the general workflows share common principles. Below are detailed summaries of key experimental protocols.
Sample Preparation
A critical step in the analysis of C4 is the extraction from the serum or plasma matrix, which contains interfering substances. The most common approaches are:
-
Protein Precipitation: This is a simple and rapid method.
-
Protocol (Donato et al., 2017): Acetonitrile (B52724) is used for protein precipitation. A deuterium-labeled C4 internal standard is added to the serum before precipitation.[1]
-
Protocol (Johnson et al., 2016): A simple protein precipitation method with 2% formic acid in acetonitrile is used.[6]
-
Protocol (Gray et al., 2023): 750 µL of ice-cold acetonitrile containing a D7-7αC4 internal standard is added to 250 µL of serum. The mixture is vortexed and centrifuged, and the supernatant is analyzed.[8]
-
-
Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE): This multi-step process provides a cleaner extract.
-
Protocol (Camilleri et al., 2016):
-
A d7-7αC4 internal standard is added to 200 µL of serum.
-
Proteins and lipids are precipitated with HPLC grade water, acetonitrile, and saturated ammonium (B1175870) sulfate.
-
The sample is vortex-mixed, incubated at room temperature, and centrifuged.[2]
-
-
-
Solid-Phase Extraction (SPE): This technique is used for sample cleanup and concentration.
-
Protocol (Celerion, 2022): The protocol involves acid-assisted protein precipitation followed by SPE using a Waters Oasis PRiME HLB µElution plate for desalting and phospholipid removal.[5]
-
Liquid Chromatography
-
Column: A C18 stationary phase is commonly used for the separation of C4. Examples include Waters ACQUITY UPLC BEH C18 and Gemini 5um NX-C18 columns.[5][8]
-
Mobile Phase: Typically consists of a gradient of an aqueous solution (e.g., water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing the C4 molecule.[11]
-
Detection: The quantification is performed using tandem mass spectrometry, which provides high specificity by monitoring specific precursor-to-product ion transitions for both C4 and its stable isotope-labeled internal standard.
Experimental Workflow
The general workflow for the analysis of 7α-Hydroxy-4-cholesten-3-one in a biological matrix involves several key stages from sample collection to data analysis.
References
- 1. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of serum 7alpha-hydroxy-4-cholesten-3-one (or 7alphaC4), a surrogate test for bile acid malabsorption in health, ileal disease and irritable bowel syndrome using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. celerion.com [celerion.com]
- 6. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of simple extraction procedures in liquid chromatography-mass spectrometry based determination of serum 7α-hydroxy-4-cholesten-3-one, a surrogate marker of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly sensitive quantification of this compound in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV vs. LC-MS/MS for 7α-Hydroxy-4-cholesten-3-one Analysis
For researchers, scientists, and drug development professionals engaged in the study of bile acid metabolism, the accurate quantification of 7α-Hydroxy-4-cholesten-3-one (C4) is of paramount importance. C4, a key intermediate in the classical bile acid synthesis pathway, serves as a reliable biomarker for the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process. The choice of analytical methodology is critical for obtaining high-quality data. This guide provides a detailed comparison of two common analytical techniques for C4 quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methodological Overview
Both HPLC-UV and LC-MS/MS are powerful analytical techniques that involve the separation of components in a mixture using liquid chromatography, followed by their detection. However, the principles of detection and the resulting analytical performance differ significantly.
HPLC-UV relies on the principle that C4 absorbs light in the ultraviolet spectrum. Following chromatographic separation, the sample flows through a UV detector. The amount of UV light absorbed by the analyte is proportional to its concentration. This method is robust and widely available in many laboratories.
LC-MS/MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the analyte is ionized and its mass-to-charge ratio is measured. The precursor ion is then fragmented, and the resulting product ions are also measured, providing a highly specific signature for the analyte. This "multiple reaction monitoring" (MRM) allows for extremely selective and sensitive quantification, even in complex biological matrices.
Experimental Protocols
HPLC-UV Method
A representative HPLC-UV method for the determination of 7α-Hydroxy-4-cholesten-3-one in human serum involves the following steps[1][2]:
-
Sample Preparation (Solid-Phase Extraction) :
-
An internal standard (e.g., 7-beta-hydroxy-4-cholesten-3-one) is added to the serum sample[2].
-
The sample is then subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances[1][2].
-
The cartridge is washed, and the analyte is eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions :
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water[2].
-
Flow Rate : A constant flow rate is maintained.
-
Detection : UV detection is performed at a wavelength of 241 nm, where C4 exhibits maximum absorbance[2].
-
-
Quantification :
-
A calibration curve is generated by analyzing standards of known C4 concentrations.
-
The concentration of C4 in the sample is determined by comparing its peak area to the calibration curve.
-
LC-MS/MS Method
A typical LC-MS/MS method for C4 quantification in biological matrices is as follows[3][4][5]:
-
Sample Preparation : Various extraction techniques can be employed, including:
-
Protein Precipitation : A simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins[3].
-
Liquid-Liquid Extraction (LLE) : This method separates C4 from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE) : Similar to the HPLC-UV method, SPE can be used for sample clean-up and concentration.
-
-
Chromatographic Conditions :
-
LC System : A high-performance or ultra-high-performance liquid chromatography (UPLC) system is used for separation.
-
Column : A reversed-phase C18 column is commonly employed.
-
Mobile Phase : A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate : A defined flow rate is used to ensure reproducible separation.
-
-
Mass Spectrometric Conditions :
-
Ionization Source : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate ions.
-
Mass Analyzer : A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for C4 and its internal standard (often a deuterated form of C4) are monitored.
-
-
Quantification :
-
A calibration curve is constructed using standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of C4 in the sample.
-
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, including the required sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of each technique for C4 analysis.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Sensitivity (LOD/LLOQ) | Lower sensitivity, with a limit of detection around 1 ng/mL[2]. | High sensitivity, with a lower limit of quantification (LLOQ) as low as 0.04 ng/mL[3]. |
| Selectivity | Moderate selectivity, susceptible to interference from co-eluting compounds that absorb at the same wavelength. | High selectivity due to the monitoring of specific mass transitions, minimizing interferences. |
| Linearity Range | Typically narrower dynamic range. | Wide linear dynamic range, for example, 0.2 to 200 ng/mL[3][4]. |
| Precision (%CV) | Good precision, with within-run and between-run CVs generally below 5%[2]. | Excellent precision, with inter- and intra-assay CVs typically below 15%[4][5]. |
| Accuracy/Recovery | Good recovery, typically in the range of 96% to 105%[2]. | High accuracy and recovery, often close to 100%[3]. |
| Sample Volume | Requires a larger sample volume, for instance, 3 mL of serum[2]. | Can be performed with smaller sample volumes, as low as 50-200 µL of serum[3]. |
| Throughput | Lower throughput due to longer run times and more extensive sample preparation. | Higher throughput is achievable with modern UPLC systems and simplified sample preparation methods. |
| Cost & Availability | Lower initial instrument cost and widely available. | Higher initial instrument cost and requires specialized expertise. |
Visualizing the Methodologies
To further illustrate the differences between these two analytical approaches, the following diagrams provide a visual representation of the experimental workflows and a comparison of their key attributes.
Figure 1. General experimental workflows for HPLC-UV and LC-MS/MS analysis of C4.
Figure 2. Key performance characteristics of HPLC-UV versus LC-MS/MS.
Conclusion
HPLC-UV is a cost-effective and accessible method that can provide reliable quantitative data, particularly for samples with relatively high C4 concentrations. Its robustness makes it suitable for routine analysis where ultra-high sensitivity is not a primary requirement.
LC-MS/MS is the superior technique when high sensitivity, selectivity, and throughput are essential. Its ability to accurately quantify low levels of C4 in complex biological matrices makes it the gold standard for clinical and research applications where precise measurement is critical, such as in studies involving drug development and disease biomarker discovery. The enhanced specificity of LC-MS/MS also reduces the likelihood of reporting inaccurate results due to interfering substances.
References
- 1. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-phase high-performance liquid chromatographic determination of 7 alpha-hydroxy-4-cholesten-3-one in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
clinical utility of 7alpha-Hydroxy-4-cholesten-3-one measurement compared to traditional liver function tests
For researchers, scientists, and drug development professionals, the accurate assessment of liver function and pathology is paramount. While traditional liver function tests (LFTs) have long been the cornerstone of hepatology, emerging biomarkers such as 7α-Hydroxy-4-cholesten-3-one (C4) offer new insights into specific aspects of liver metabolism. This guide provides an objective comparison of the clinical utility of C4 measurement against traditional LFTs, supported by experimental data and detailed methodologies.
Introduction to C4 and Traditional Liver Function Tests
Traditional LFTs encompass a panel of blood tests that provide a broad overview of liver health.[1][2][3] These tests typically measure the levels of various enzymes and proteins in the blood, including:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) : Enzymes that are released into the bloodstream when liver cells are damaged, indicating hepatocellular injury.[3][4][5]
-
Alkaline phosphatase (ALP) : An enzyme that, when elevated, often suggests cholestasis, a condition where bile flow from the liver is reduced or blocked.[4][5]
-
Bilirubin (B190676) : A waste product from the breakdown of red blood cells that is processed by the liver. Elevated levels can indicate impaired liver function or bile duct obstruction.[1][2]
-
Albumin and Total Protein : Proteins synthesized by the liver. Low levels can suggest chronic liver disease and reduced synthetic function.[1][4]
-
Gamma-glutamyl transferase (GGT) : An enzyme that is often elevated in liver and bile duct diseases.[1][2]
In contrast, 7α-Hydroxy-4-cholesten-3-one (C4) is a direct intermediate in the synthesis of bile acids from cholesterol.[6][7] The formation of C4 is a rate-limiting step in this pathway, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[6][8] Therefore, the serum concentration of C4 is a direct marker of the rate of bile acid synthesis.[9][10][11][12]
Comparative Data Presentation
The following tables summarize the quantitative data comparing the performance of C4 and traditional LFTs in various clinical contexts.
Table 1: Comparison of C4 and Traditional LFTs in Different Liver Conditions
| Condition | 7α-Hydroxy-4-cholesten-3-one (C4) | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP) | Total Bilirubin |
| Healthy Individuals | Median: 12 ng/mL (Range: 3-40 ng/mL)[10] | 0-45 IU/L[2] | 0-35 IU/L[2] | 30-120 IU/L[2] | 0.2-1.2 mg/dL |
| Bile Acid Malabsorption | Significantly elevated[7] | Typically normal | Typically normal | Typically normal | Typically normal |
| Extrahepatic Cholestasis | Low: <1.5 ng/mL (Range: <0.9-3 ng/mL)[10] | Can be elevated | Can be elevated | Significantly elevated | Significantly elevated |
| Liver Cirrhosis | Low: <1.5 ng/mL (Range: <0.9-38 ng/mL)[10] | Can be normal or elevated | Can be normal or elevated | Can be elevated | Can be elevated |
| Chronic Hepatitis | Levels can be variable | Elevated | Elevated | Mildly elevated or normal | Can be elevated |
Table 2: Diagnostic and Prognostic Utility
| Parameter | 7α-Hydroxy-4-cholesten-3-one (C4) | Traditional LFTs (ALT, AST, ALP, Bilirubin) |
| Primary Indication | Assessment of bile acid synthesis rate, particularly in bile acid diarrhea.[9] | General screening for liver damage and dysfunction.[1][3] |
| Specificity for Liver Function | Highly specific for the rate of bile acid synthesis.[12] | Can be affected by conditions in other organs (e.g., muscle, bone).[1][3] |
| Early Detection of Cholestasis | May be decreased in established cholestasis due to feedback inhibition.[10] | ALP and bilirubin are primary markers for cholestasis.[5] |
| Assessment of Liver Cirrhosis Severity | Correlates with Child-Pugh score, indicating declining synthesis with worsening cirrhosis. | Components of the Child-Pugh and MELD scores for assessing prognosis. |
| Monitoring Treatment Efficacy | Can monitor response to therapies targeting bile acid metabolism. | Used to monitor response to a wide range of liver disease treatments. |
Experimental Protocols
Measurement of 7α-Hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of C4 in serum or plasma.
1. Sample Preparation:
-
A small volume of serum or plasma (typically 50-100 µL) is used.
-
An internal standard (e.g., deuterium-labeled C4) is added to each sample for accurate quantification.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing C4 is collected.
2. Liquid Chromatography (LC):
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reverse-phase column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with an additive like formic acid or ammonium (B1175870) acetate, is employed to separate C4 from other components in the sample.
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique used for C4.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both C4 and its internal standard, ensuring high selectivity and sensitivity.
-
The concentration of C4 in the sample is determined by comparing the peak area ratio of C4 to the internal standard against a calibration curve.
Measurement of Traditional Liver Function Tests
These tests are typically performed on automated clinical chemistry analyzers using photometric or colorimetric assays.
1. Sample Collection and Preparation:
-
A blood sample is collected via venipuncture into a serum separator tube or a tube with an appropriate anticoagulant (e.g., lithium heparin for plasma).
-
The blood is centrifuged to separate the serum or plasma from the blood cells.
2. Assay Principles:
-
ALT and AST: The activity of these enzymes is measured by monitoring the rate of conversion of specific substrates, which ultimately leads to a change in absorbance of NADH at 340 nm.
-
ALP: The activity of ALP is determined by measuring the rate of hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product (p-nitrophenol), which is measured spectrophotometrically.
-
Bilirubin: Total and direct bilirubin are measured using a diazo reaction, which forms a colored azobilirubin compound that is quantified colorimetrically.
-
Albumin: The concentration of albumin is typically measured using a dye-binding method, where a specific dye binds to albumin, causing a shift in its absorbance spectrum.
-
Total Protein: The total protein concentration is commonly determined using the Biuret method, where cupric ions in an alkaline solution form a colored complex with peptide bonds.
3. Quality Control:
-
For both C4 and LFT measurements, quality control materials with known concentrations are run with each batch of samples to ensure the accuracy and precision of the results.
Signaling Pathways and Experimental Workflows
Bile Acid Synthesis Pathway
The following diagram illustrates the classical (neutral) pathway of bile acid synthesis, highlighting the position of C4 as a key intermediate.
References
- 1. Correlation of serum liver fibrosis markers with severity of liver dysfunction in liver cirrhosis: a retrospective cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. idosi.org [idosi.org]
- 4. Nonalcoholic fatty liver disease: Diagnostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum complement in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum complement in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use Of The Child Pugh Score In Liver Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. icpcare.org [icpcare.org]
- 12. Comparison of different diagnostic methods in infants with Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7alpha-Hydroxy-4-cholesten-3-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 7alpha-Hydroxy-4-cholesten-3-one, ensuring the safety of laboratory personnel and adherence to regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, information from closely related cholestane (B1235564) compounds indicates that it is a stable solid.[1] However, it is imperative to handle all chemical waste with caution.[1]
Key Chemical and Physical Properties
The following table summarizes essential information for this compound and related compounds, which informs the necessary disposal procedures.
| Property | Information |
| Molecular Formula | C₂₇H₄₄O₂[2] |
| Appearance | White Crystalline Powder[1] |
| Stability | Stable under normal conditions[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazards | Not classified as hazardous, but should be handled with care as with all chemicals[1] |
| Storage Class | 11 - Combustible Solids |
Experimental Protocol for Disposal
This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound.
Objective: To safely dispose of this compound in accordance with standard laboratory safety practices and regulatory requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves[1]
-
-
Dedicated, sealable, and properly labeled chemical waste container[1]
-
Spatula or other suitable tool for transferring solid waste
-
Sealable bags for contaminated disposable items
Procedure:
-
Waste Identification and Segregation:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the waste to prevent skin and eye contact.[1]
-
-
Waste Containerization:
-
Solid Waste: Use a dedicated, sealable container for solid this compound waste.
-
Liquid Waste: If the compound is in solution, pour the liquid waste into a designated liquid chemical waste container.
-
Contaminated Materials: Place any disposable items that have come into contact with the compound, such as pipette tips, weighing paper, or contaminated gloves, into a sealable bag and dispose of it in the solid chemical waste container.[3]
-
-
Labeling the Waste Container:
-
The container must be in good condition, free of leaks or cracks.[1]
-
Clearly label the container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations.[1]
-
The label must include the full chemical name ("this compound") and the date the waste accumulation began.[1]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4]
-
Provide the waste disposal service with all necessary information about the chemical, including its identity and any known hazards.[1]
-
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.[4]
-
Always consult your institution's specific waste disposal guidelines and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7alpha-Hydroxy-4-cholesten-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 7alpha-Hydroxy-4-cholesten-3-one. Adherence to these guidelines is essential to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this compound are summarized below, along with the mandatory personal protective equipment (PPE) required for its handling.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Suspected Carcinogen | Primary Engineering Control: Chemical Fume Hood |
| Skin and Eye Irritant | Gloves: Double-gloving with nitrile gloves is recommended.[1][2][3][4][5] |
| Harmful if Swallowed | Eye Protection: Chemical safety goggles. |
| Body Protection: A fully fastened laboratory coat. |
Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information.
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting, ensure the fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the first pair of nitrile gloves.
-
Don a second pair of nitrile gloves over the first pair.
-
-
Weighing and Aliquoting:
-
Use a dedicated set of spatulas and weighing boats for this compound.
-
Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
If preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the inner pair of gloves and dispose of them similarly.
-
Wash hands thoroughly with soap and water.
-
Remove the laboratory coat before leaving the laboratory.
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6][7]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, bench paper, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container. | All solid waste contaminated with this compound must be collected in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste - Carcinogen".[6] |
| Liquid Waste (solutions containing the compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Collect all liquid waste in a dedicated, sealed container. Do not mix with other solvent waste unless compatibility is confirmed. The container must be clearly labeled as "Hazardous Waste - Carcinogen". |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container labeled for hazardous chemical waste. | Dispose of any contaminated sharps in a designated sharps container for chemical waste. |
Key Disposal Principles:
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Carcinogen").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor.[6][7] Do not dispose of this chemical down the drain or in regular trash.[6]
References
- 1. sgnitrilegloves.com [sgnitrilegloves.com]
- 2. gloves.com [gloves.com]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. aibonsafety.com [aibonsafety.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
